U92016A hydrochloride
Description
Properties
IUPAC Name |
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKAMFNZKKRFJ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149654-41-1 | |
| Record name | 3H-Benz[e]indole-2-carbonitrile, 8-(dipropylamino)-6,7,8,9-tetrahydro-, hydrochloride (1:1), (8R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149654-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-92016A hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149654411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U-92016A hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSP36A348S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
U-92016A Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-92016A hydrochloride is a potent and selective full agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of its signaling pathways. U-92016A exhibits high binding affinity and intrinsic activity at the 5-HT1A receptor, leading to the modulation of downstream signaling cascades and distinct physiological effects. Its profile suggests potential therapeutic applications as an anxiolytic or antidepressant.[1]
Core Mechanism of Action: 5-HT1A Receptor Agonism
U-92016A acts as a selective agonist at the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] These receptors are expressed both as presynaptic autoreceptors on serotonergic neurons in the dorsal raphe nucleus and as postsynaptic heteroreceptors in various brain regions, including the hippocampus and cortex.
The primary mechanism involves the activation of inhibitory Gi/o proteins upon binding. This activation initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein directly inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3]
-
Modulation of Ion Channels: The dissociated Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits voltage-gated Ca2+ channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability and firing rate.
This canonical pathway underlies the key physiological effects of U-92016A, such as the inhibition of dorsal raphe 5-HT neuron firing.[3]
Signaling Pathway Diagram
Caption: U-92016A activates the 5-HT1A receptor, leading to Gi/o protein signaling.
Quantitative Pharmacological Data
The potency, efficacy, and selectivity of U-92016A hydrochloride have been characterized through various in vitro and in vivo assays. The data are summarized below.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Species/System | Value | Reference |
| Ki (5-HT1A Receptor) | Human (CHO cells) | 0.2 nM | [2][3] |
| Ki (5-HT1A Receptor) | Rat | 0.4 nM | [4] |
| Intrinsic Activity | Human (CHO cells) | 0.82 (relative to 5-HT) | [3] |
| ED50 (Hypothermia) | Mouse | 0.041 mg/kg | [4] |
Table 2: Receptor Selectivity Profile
The binding affinity (Ki, nM) of U-92016A was assessed against a panel of biogenic amine receptors to determine its selectivity.
| Receptor | Ki (nM) | Selectivity (fold vs. 5-HT1A) | Reference |
| 5-HT1A | 0.4 | - | [4] |
| 5-HT1D | 7.7 | 19.25 | [4] |
| 5-HT2 | >1,000 | >2,500 | [4] |
| Dopamine D1 | >1,000 | >2,500 | [4] |
| Dopamine D2 | 36 | 90 | [4] |
| α1-Adrenergic | >1,000 | >2,500 | [4] |
| α2-Adrenergic | >1,000 | >2,500 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of U-92016A hydrochloride.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of U-92016A for specific receptors.
-
Objective: To quantify the affinity of U-92016A for the 5-HT1A receptor and other biogenic amine receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor, or from rat brain tissue homogenates (e.g., cortex, hippocampus).
-
Radioligand: A specific radioligand, such as [3H]8-OH-DPAT for the 5-HT1A receptor, is used at a concentration near its Kd value.
-
Incubation: A constant concentration of the radioligand is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor drug (U-92016A).
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of U-92016A that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase (cAMP) Functional Assay
This assay measures the functional consequence of 5-HT1A receptor activation by U-92016A.
-
Objective: To determine the efficacy (intrinsic activity) and potency (EC50) of U-92016A in inhibiting adenylyl cyclase activity.
-
Methodology:
-
Cell Culture: CHO cells expressing the human 5-HT1A receptor are cultured to an appropriate density.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Treatment: Cells are then treated with varying concentrations of U-92016A (or 5-HT as a reference agonist) in the continued presence of forskolin.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme immunoassay (EIA).
-
Data Analysis: The concentration-response curve for U-92016A-induced inhibition of forskolin-stimulated cAMP accumulation is plotted. The IC50 value is determined, and the intrinsic activity is calculated as the maximal inhibition produced by U-92016A relative to the maximal inhibition produced by the full agonist 5-HT.
-
In Vivo Electrophysiology: Dorsal Raphe Neuron Firing
This experiment assesses the effect of U-92016A on the activity of serotonergic neurons in a living animal.
-
Objective: To measure the inhibitory effect of U-92016A on the spontaneous firing rate of 5-HT neurons in the dorsal raphe nucleus (DRN).
-
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.
-
Electrode Placement: A recording microelectrode is lowered into the DRN to record the extracellular action potentials of single neurons. Serotonergic neurons are identified by their characteristic slow (0.5-2.5 Hz), regular, and rhythmic firing pattern.
-
Drug Administration: Once a stable baseline firing rate is established, U-92016A hydrochloride is administered, typically intravenously, at cumulative doses.
-
Recording: The firing rate of the neuron is continuously monitored and recorded before, during, and after drug administration.
-
Data Analysis: The change in firing rate from baseline is calculated for each dose. The dose that produces a 50% inhibition of firing (ID50) is determined to quantify the in vivo potency of the compound.
-
Experimental Workflow Diagram
Caption: Workflow for key experiments characterizing U-92016A pharmacology.
Conclusion
U-92016A hydrochloride is a well-characterized, high-affinity, and selective 5-HT1A receptor full agonist. Its mechanism of action is centered on the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of neuronal excitability. The comprehensive pharmacological data underscores its potency and selectivity, making it a valuable research tool for investigating the 5-HT1A system and a reference compound in the development of novel therapeutics for anxiety and depression.
References
An In-depth Technical Guide to the Synthesis and Purity of U-92016A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of U-92016A hydrochloride, a potent and selective 5-HT1A receptor agonist. The information presented herein is intended for research and development purposes.
Introduction
U-92016A, chemically known as (+)-(R)-2-cyano-N,N-dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole, is a high-affinity agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its hydrochloride salt is the commonly used form for in vitro and in vivo studies due to its stability and solubility. This document outlines the synthetic route to U-92016A hydrochloride and the analytical methods for assessing its purity.
Synthesis of U-92016A Hydrochloride
The synthesis of U-92016A is a multi-step process, culminating in the formation of the free base, which is subsequently converted to its hydrochloride salt. The foundational synthesis of the U-92016A free base was reported by Romero et al. in the Journal of Medicinal Chemistry in 1993.[1]
Synthesis of the Free Base
The synthesis of the U-92016A free base involves a key nitrene insertion reaction. A detailed experimental protocol, based on the published literature, is provided below.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of the U-92016A free base is not publicly available. The synthesis described by Romero et al. involves a multi-step sequence starting from commercially available precursors.[1] The key steps likely involve the construction of the tetrahydro-3H-benz[e]indole core, followed by the introduction of the cyano and dipropylamino functionalities. For the exact reaction conditions, stoichiometry, and purification methods, consulting the original publication is essential.[1]
Formation of the Hydrochloride Salt
The final step in the preparation of U-92016A hydrochloride is the reaction of the free base with hydrochloric acid. This is a standard procedure for converting a tertiary amine into a more stable and water-soluble salt.[2][3]
Experimental Protocol:
-
Dissolution: Dissolve the purified U-92016A free base in a suitable dry, aprotic solvent such as diethyl ether, acetone, or ethyl acetate.[4]
-
Acidification: To the stirred solution, add a stoichiometric amount of a solution of hydrogen chloride in a dry solvent (e.g., HCl in diethyl ether or dioxane) dropwise at 0-5 °C.[2] The use of anhydrous HCl is crucial to prevent the formation of hydrates.[4]
-
Precipitation: The U-92016A hydrochloride salt will precipitate out of the solution as a crystalline solid.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of the cold, dry solvent, and then dried under vacuum to remove any residual solvent.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for U-92016A hydrochloride.
Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) like U-92016A hydrochloride is critical for accurate and reproducible research. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.[5][6]
Data Presentation:
| Analytical Method | Parameter Measured | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity (area %) and presence of impurities | ≥ 98% |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation and identification of impurities | Conforms to reference spectra |
| Mass Spectrometry (MS) | Molecular weight confirmation | Conforms to calculated mass |
| Elemental Analysis | Elemental composition (C, H, N, Cl) | Within ±0.4% of theoretical values |
Analytical Workflow Diagram:
References
- 1. Novel 2-substituted tetrahydro-3H-benz[e]indolamines: highly potent and selective agonists acting at the 5-HT1A receptor as possible anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ijprdjournal.com [ijprdjournal.com]
- 6. ijesjournal.com [ijesjournal.com]
Technical Guide: U-92016A Hydrochloride (CAS: 149654-41-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U-92016A Hydrochloride is a potent and selective serotonin (B10506) 5-HT₁A receptor agonist.[1][2] With a high affinity for the 5-HT₁A receptor, it demonstrates significant selectivity over other serotonin, dopamine, and adrenergic receptor subtypes.[1] Its mechanism of action, involving the inhibition of adenylyl cyclase, makes it a valuable tool for research into neuropsychiatric conditions where modulation of the serotonergic system is a key therapeutic strategy, such as anxiety and depression.[2] This document provides a comprehensive overview of the technical data, pharmacological profile, and relevant experimental methodologies for U-92016A Hydrochloride.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 149654-41-1 | [3] |
| Alternate Name | (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride (1:1) | [3] |
| Molecular Formula | C₁₉H₂₅N₃•HCl | [1][3] |
| Molecular Weight | 331.9 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMSO: 20 mg/ml; DMF: 5 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 0.1 mg/ml | [1] |
Pharmacological Profile
Receptor Binding Affinity
U-92016A is characterized by its high-affinity binding to the 5-HT₁A receptor. The following table summarizes its binding affinities (Ki) across various neurotransmitter receptors, highlighting its selectivity.
| Receptor Target | Binding Affinity (Ki) [nM] | Reference |
| 5-HT₁A | 0.4 | [1] |
| 5-HT₁D | 7.7 | [1] |
| Dopamine D₂ | 36 | [1] |
| 5-HT₂ | >1,000 | [1] |
| Dopamine D₁ | >1,000 | [1] |
| α₁-Adrenergic | >1,000 | [1] |
| α₂-Adrenergic | >1,000 | [1] |
Functional Activity
As a 5-HT₁A receptor agonist, U-92016A inhibits forskolin-stimulated cyclic AMP (cAMP) synthesis in vitro.[1] The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
In Vivo Activity
-
Hypothermia Induction: In mice, U-92016A induces hypothermia with an ED₅₀ of 0.041 mg/kg.[1]
-
Serotonergic Effects: At a dose of 5 mg/kg in rats, it induces 5-HT syndrome, evidenced by flat body posture and reciprocal forepaw treading, and decreases the accumulation of 5-HT and dopamine.[1]
-
Cardiovascular Effects: The compound dose-dependently decreases arterial blood pressure and heart rate in spontaneously hypertensive rats.[1]
-
Behavioral Effects: U-92016A has been shown to reverse isolation-induced aggression in mice.[1]
Signaling Pathways and Experimental Workflows
5-HT₁A Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway for the 5-HT₁A receptor. As an agonist, U-92016A binds to the receptor, promoting the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
References
U92016A Hydrochloride: A Preclinical Data Review
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
U92016A hydrochloride, also known as U-92,016-A, is a potent and selective 5-HT1A receptor agonist with high intrinsic activity.[1][2] Its chemical name is (+)-R)-2-cyano-N,N-dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole hydrochloride.[1] Preclinical studies have demonstrated its potential as an anxiolytic or antidepressant agent.[2] This technical guide provides a comprehensive review of the available preclinical data for this compound, focusing on its pharmacological profile, in vivo effects, and pharmacokinetic properties.
Pharmacological Profile
U92016A is characterized by its high affinity and selectivity for the 5-HT1A receptor.[1]
Binding Affinity
Quantitative analysis of the binding affinity of U92016A for the human 5-HT1A receptor has been determined through radioligand binding studies.
| Parameter | Value | Cell Line |
| Ki | 0.2 nM | Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors |
| Table 1: Binding Affinity of U92016A[1] |
Functional Activity
U92016A demonstrates high intrinsic activity as a 5-HT1A receptor agonist, evaluated by its ability to modulate intracellular signaling pathways.
| Assay | Parameter | Value | Cell Line |
| cAMP Synthesis | Intrinsic Activity (relative to 5-HT) | 0.82 | CHO cells expressing human 5-HT1A receptors |
| Table 2: In Vitro Functional Activity of U92016A[1] |
Experimental Protocols
Radioligand Binding Studies
The binding affinity of U92016A was determined using Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1A receptor. A standard protocol for competitive radioligand binding assays would have been employed, likely involving the incubation of cell membranes with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of U92016A. The concentration of U92016A that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Synthesis Assay
The functional agonist activity of U92016A was assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) synthesis in CHO cells expressing the human 5-HT1A receptor.[1] The general protocol would involve pre-treating the cells with various concentrations of U92016A, followed by stimulation with forskolin, an adenylyl cyclase activator. The intracellular cAMP levels would then be measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay. The intrinsic activity is reported relative to the maximal effect produced by the endogenous ligand, 5-hydroxytryptamine (5-HT).[1]
In Vivo Pharmacology
U92016A has been shown to be orally active and demonstrates a range of in vivo pharmacological effects consistent with its mechanism of action as a potent 5-HT1A receptor agonist.[1]
| Animal Model | Assay | Effect |
| Mice | Rectal Temperature | Potent decrease in rectal temperature, greater than that observed for other 5-HT1A agonists like 8-OH-DPAT, buspirone, gepirone, ipsapirone, or flesinoxan.[1] |
| Rats | 5-HT Syndrome | Elicited the 5-HT-mediated behavioral syndrome.[1] |
| Rats | 5-HTP Accumulation | Dose-related decrease in 5-hydroxytryptophan (B29612) (5-HTP) accumulation.[1] |
| Spontaneously Hypertensive Rats | Arterial Blood Pressure | Decreased arterial blood pressure.[1] |
| Cats | Sympathetic Nerve Activity | Inhibited sympathetic nerve activity.[1] |
| Rats | Dorsal Raphe Neuron Firing | Inhibited the firing of dorsal raphe 5-HT neurons.[1] |
| Not Specified | Social Interaction Assays | Active in two different social interaction models.[1] |
| Table 3: In Vivo Pharmacological Effects of U92016A |
Experimental Protocols
Animal Models
A variety of animal models have been used to characterize the in vivo effects of U92016A. Standard protocols for each assay would have been followed. For example, in the mouse hypothermia model, rectal temperature would be measured at baseline and at various time points after oral or parenteral administration of U92016A. In the 5-HT syndrome model in rats, a series of behavioral observations would be scored after drug administration. For the measurement of arterial blood pressure in spontaneously hypertensive rats, continuous monitoring via an indwelling catheter would likely be employed.
Pharmacokinetics
U92016A has been shown to be orally bioavailable and metabolically stable.[1]
| Parameter | Value | Species |
| Oral Bioavailability (p.o.) | 45% | Not specified in the abstract, but likely rat or dog. |
| Table 4: Pharmacokinetic Profile of U92016A[1] |
Experimental Protocols
Pharmacokinetic Studies
The oral bioavailability of U92016A would have been determined by administering the compound via both intravenous (IV) and oral (p.o.) routes to a suitable animal model. Blood samples would be collected at multiple time points after dosing, and the plasma concentrations of U92016A would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time curve (AUC) would be calculated for both routes of administration, and the oral bioavailability would be determined as the ratio of the dose-normalized AUCp.o. to AUCIV.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for U92016A.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, selective, and orally active 5-HT1A receptor agonist with high intrinsic activity.[1] Its demonstrated effects in a range of in vitro and in vivo models suggest its potential for further development as a therapeutic agent for anxiety and depression.[2] Further studies to fully elucidate its long-term safety and efficacy are warranted.
References
U92016A Hydrochloride: A Deep Dive into its Receptor Binding Profile and Functional Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
U92016A hydrochloride is a potent and highly selective full agonist for the 5-hydroxytryptamine1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of the receptor binding profile of this compound, detailing its affinity for its primary target and its selectivity against other biogenic amine receptors. The document also outlines the experimental protocols for key binding assays and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.
Receptor Binding Profile of this compound
This compound exhibits a high affinity for the human 5-HT1A receptor, with a reported Ki value of 0.2 nM. Radioligand binding studies have demonstrated that U92016A is highly selective for the 5-HT1A receptor over other biogenic amine receptors. While specific quantitative data for its binding affinity at other receptors is not extensively published, the qualitative assessment underscores its focused mechanism of action.
| Receptor Subtype | Ligand | Ki (nM) | Species | Assay System | Reference |
| Serotonin (B10506) 5-HT1A | U92016A | 0.2 | Human | CHO Cells |
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein. Activation of the 5-HT1A receptor by an agonist like U92016A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
Furthermore, the dissociation of the G-protein into its α and βγ subunits can modulate other downstream effectors. The Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx. Additionally, 5-HT1A receptor activation has been shown to influence the mitogen-activated protein kinase (MAPK/ERK) pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a representative method for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM of a non-labeled 5-HT1A ligand (e.g., serotonin or 8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Experimental Workflow:
3. Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of this compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of U92016A by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the U92016A concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of U92016A that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a highly potent and selective 5-HT1A receptor agonist. Its focused interaction with this specific receptor subtype, coupled with its high intrinsic activity, makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor. The provided information on its binding profile, signaling pathway, and experimental methodologies serves as a foundational guide for researchers aiming to further elucidate its therapeutic potential.
References
U92016A Hydrochloride: A Deep Dive into its Receptor Selectivity and Affinity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity and affinity profile of U92016A hydrochloride, a potent and selective serotonin (B10506) 5-HT1A receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a comprehensive overview of its binding characteristics and functional activity.
Core Compound Profile
This compound is recognized as a high-efficacy agonist for the 5-HT1A receptor, demonstrating a high degree of intrinsic activity. Its potent and selective binding to this specific serotonin receptor subtype has made it a valuable tool in pharmacological research, particularly in studies related to anxiety and depression.
Quantitative Analysis of Binding Affinity and Selectivity
This compound exhibits nanomolar affinity for the human 5-HT1A receptor. Radioligand binding assays have determined its equilibrium dissociation constant (Ki) to be approximately 0.2 nM.[1] This high affinity underscores its potency as a 5-HT1A ligand.
To fully characterize its selectivity, U92016A has been screened against a panel of other biogenic amine receptors. The data reveals a remarkable selectivity for the 5-HT1A receptor.
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1A |
| 5-HT1A | 0.2 | - |
| 5-HT1B | >10,000 | >50,000-fold |
| 5-HT1D | 2,800 | 14,000-fold |
| 5-HT2A | 1,400 | 7,000-fold |
| 5-HT2C | >10,000 | >50,000-fold |
| Dopamine D1 | >10,000 | >50,000-fold |
| Dopamine D2 | 3,300 | 16,500-fold |
| α1-adrenergic | 3,800 | 19,000-fold |
| α2-adrenergic | 1,200 | 6,000-fold |
| β-adrenergic | >10,000 | >50,000-fold |
Data sourced from McCall et al., 1994.
Functional Activity at the 5-HT1A Receptor
This compound is not only a high-affinity ligand but also a potent agonist with high intrinsic activity. In functional assays, it has been shown to be a full agonist at the 5-HT1A receptor. Specifically, in studies using Chinese hamster ovary cells expressing the human 5-HT1A receptor, U92016A demonstrated an intrinsic activity of 0.82 relative to serotonin (5-HT) in its ability to decrease forskolin-stimulated cyclic AMP (cAMP) synthesis.[1]
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and functional cAMP assays.
Radioligand Binding Assays for Affinity Determination
The binding affinity of this compound for the 5-HT1A receptor and other biogenic amine receptors is determined through competitive radioligand binding assays.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (U92016A) for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT1A).
-
A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Agonist Activity
The agonist activity of this compound at the 5-HT1A receptor is assessed by its ability to inhibit adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
Objective: To determine the intrinsic activity and potency (EC50) of U92016A as a 5-HT1A receptor agonist.
Materials:
-
Intact cells expressing the 5-HT1A receptor (e.g., CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Increasing concentrations of the test compound (this compound).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
The incubation is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a suitable detection method.
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified.
-
A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the maximal inhibition (Emax).
-
The intrinsic activity is calculated by comparing the maximal effect of the test compound to that of a full agonist (e.g., serotonin).
Conclusion
This compound is a highly potent and selective 5-HT1A receptor agonist with high intrinsic activity. Its well-defined pharmacological profile makes it an invaluable research tool for elucidating the role of the 5-HT1A receptor in physiological and pathological processes. The detailed affinity, selectivity, and functional data, along with the experimental protocols provided, offer a comprehensive resource for the scientific community.
References
In-depth Technical Guide: In Vivo Effects of U92016A Hydrochloride in Rodents
An examination of the available scientific literature reveals a significant gap in public domain knowledge regarding the in vivo effects of a compound designated as U92016A hydrochloride in rodents. Extensive searches of scientific databases and scholarly articles did not yield specific data related to this particular substance.
While the query sought a comprehensive technical guide on this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, the absence of publicly available research prevents the creation of such a document at this time. The scientific community relies on published, peer-reviewed data to establish the pharmacological and physiological effects of any given compound.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead outline the typical experimental framework and data presentation that would be expected in a technical whitepaper for a novel hydrochloride salt compound investigated for its in vivo effects in rodents. This framework can serve as a template for how such information would be structured and presented, should data on this compound become available.
I. General Framework for Assessing In Vivo Effects of a Novel Compound in Rodents
A thorough in vivo assessment of a novel compound like a hydrochloride salt in rodent models is a critical step in preclinical drug development. The primary objectives are to understand its safety profile, pharmacokinetic properties, and potential therapeutic efficacy.
Experimental Workflow
The logical flow of in vivo studies typically progresses from initial safety and tolerability assessments to more complex efficacy models.
Caption: A generalized workflow for preclinical in vivo evaluation of a novel compound.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are examples of protocols that would be essential for characterizing the in vivo effects of a new chemical entity.
1.2.1. Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Animal Model: Typically Sprague-Dawley rats or C57BL/6 mice, with an equal number of males and females.
-
Methodology:
-
Animals are divided into several groups, including a control group receiving the vehicle (e.g., saline) and treatment groups receiving escalating single doses of the compound.
-
The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, grooming), and changes in body weight.
-
At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed. Key organs may be collected for histopathological analysis.
-
1.2.2. Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animal Model: Cannulated rodent models (e.g., jugular vein cannulated rats) are often used for serial blood sampling.
-
Methodology:
-
A known dose of the compound is administered intravenously (IV) and via the intended therapeutic route (e.g., oral).
-
Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma is separated, and the concentration of the compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters are calculated using appropriate software.
-
II. Data Presentation: Illustrative Tables
Quantitative data from in vivo studies are most effectively presented in tabular format for clarity and ease of comparison.
Table 1: Illustrative Pharmacokinetic Parameters in Rats Following a Single Dose
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 50 |
| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |
| Tmax (h) | 0.08 | 1.5 |
| AUC0-t (ng·h/mL) | 2100 ± 180 | 4200 ± 350 |
| Half-life (t1/2) (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Bioavailability (%) | - | 40 |
| Data are presented as mean ± standard deviation. |
Table 2: Illustrative Neurobehavioral Assessment in a Rodent Model of Neuropathic Pain
| Treatment Group (Dose, mg/kg) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Vehicle Control | 2.5 ± 0.5 | 5.2 ± 1.1 |
| Compound X (10) | 5.1 ± 0.8 | 9.8 ± 1.5 |
| Compound X (30) | 8.9 ± 1.2 | 15.4 ± 2.1 |
| Positive Control (Gabapentin) | 9.5 ± 1.0 | 16.1 ± 1.9 |
| *Data are presented as mean ± standard error of the mean. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
III. Visualization of Mechanisms: Hypothetical Signaling Pathways
Should a compound demonstrate neuroprotective effects, visualizing its proposed mechanism of action is crucial. For instance, if a compound were hypothesized to modulate neuroinflammatory pathways, a diagram could be constructed.
Hypothetical Neuroprotective Signaling Pathway
If a compound were found to have anti-inflammatory and antioxidant properties, its mechanism might involve the Nrf2 signaling pathway.
Caption: A hypothetical signaling pathway for a neuroprotective compound modulating the Keap1-Nrf2 axis.
U-92016A Hydrochloride: A Technical Guide for Anxiolytic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-92016A hydrochloride is a potent and selective full agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, identified as a promising candidate for anxiolytic and antidepressant therapies. This technical guide provides a comprehensive overview of the preclinical data available for U-92016A hydrochloride, including its pharmacological profile, mechanism of action, and performance in preclinical models of anxiety. Detailed experimental protocols for key assays are provided to facilitate further research and development. All quantitative data is summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear and anxiety. The serotonergic system, particularly the 5-HT1A receptor, is a well-established target for anxiolytic drug development. 5-HT1A receptor agonists have demonstrated efficacy in reducing anxiety, though the development of new chemical entities with improved selectivity and pharmacokinetic profiles remains an active area of research. U-92016A hydrochloride, with its high affinity and intrinsic activity at the 5-HT1A receptor, represents a significant compound of interest in this field.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride |
| Molecular Formula | C₁₉H₂₅N₃·HCl |
| Molecular Weight | 331.88 g/mol |
| CAS Number | 149654-41-1 |
Pharmacological Profile
U-92016A hydrochloride is a potent and selective 5-HT1A receptor full agonist. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Receptor Binding and Functional Activity
U-92016A demonstrates high-affinity binding to the human 5-HT1A receptor and exhibits potent agonist activity. While the primary publication on U-92016A states its selectivity for the 5-HT1A receptor over other biogenic amine receptors, a detailed quantitative selectivity panel is not publicly available.[1]
| Parameter | Value | Species/System | Reference |
| Ki (5-HT1A Receptor) | 0.2 nM | Human (CHO cells) | [1] |
| Intrinsic Activity | 0.82 (relative to 5-HT) | Human (CHO cells) | [1] |
Pharmacokinetics
Limited pharmacokinetic data is available for U-92016A hydrochloride.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 45% | Data from preclinical models | [1] |
Note: Further detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data for U-92016A hydrochloride is not extensively reported in the public domain.
Preclinical Anxiolytic Activity
U-92016A has been evaluated in several preclinical models that are indicative of anxiolytic potential. The primary literature reports activity in social interaction assays, a model sensitive to anxiolytic drugs.[1] However, specific quantitative data from these studies, as well as from other common anxiety models like the elevated plus maze and Vogel conflict test, are not detailed in the available publications.
In Vivo Pharmacological Effects
| Assay | Effect | Species | Reference |
| Rectal Temperature | Potent decrease | Mice | [1] |
| 5-HT Mediated Syndrome | Elicited the syndrome | Rats | [1] |
| Social Interaction Assays | Active | Not specified | [1] |
Note: Dose-response relationships and detailed quantitative results for these in vivo assays are not fully described in the primary literature.
Mechanism of Action and Signaling Pathways
U-92016A exerts its anxiolytic effects through the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a signaling cascade leading to neuronal inhibition.
Caption: 5-HT1A Receptor Signaling Pathway for Anxiolysis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of U-92016A hydrochloride.
Radioligand Binding Assay (5-HT1A Receptor)
Objective: To determine the binding affinity (Ki) of U-92016A for the 5-HT1A receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (radioligand).
-
U-92016A hydrochloride (test compound).
-
WAY-100635 (non-labeled antagonist for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of U-92016A.
-
In a 96-well plate, add cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of U-92016A.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of WAY-100635.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of U-92016A from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional agonist activity and intrinsic efficacy of U-92016A at the 5-HT1A receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1A receptor.
-
U-92016A hydrochloride.
-
5-HT (as a reference full agonist).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of U-92016A or 5-HT.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the EC₅₀ and the maximal inhibitory effect (Emax) for U-92016A.
-
Determine the intrinsic activity relative to the maximal effect of 5-HT.
Social Interaction Test in Rats
Objective: To assess the anxiolytic-like effects of U-92016A.
Apparatus: A dimly lit, open-field arena.
Procedure:
-
House male rats individually for a period before testing to increase social motivation.
-
On the test day, administer U-92016A hydrochloride or vehicle to the rats.
-
After a set pre-treatment time, place two weight-matched, unfamiliar rats in the arena.
-
Record the behavior of the pair for a defined period (e.g., 10 minutes).
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
-
An increase in social interaction time is indicative of an anxiolytic effect.
Experimental and Logical Workflows
The preclinical development of a potential anxiolytic like U-92016A follows a structured workflow.
Caption: Preclinical Development Workflow for Anxiolytics.
Conclusion
U-92016A hydrochloride is a potent and selective 5-HT1A receptor full agonist with a promising preclinical profile for development as an anxiolytic agent.[1] Its high affinity, intrinsic activity, and oral bioavailability warrant further investigation. While the currently available public data provides a strong foundation, further studies to fully characterize its receptor selectivity, in vivo dose-response in various anxiety models, and a comprehensive ADME profile are necessary to advance its development towards clinical applications. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
The Discovery and Development of U-92016A Hydrochloride: A Selective 5-HT1A Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
U-92016A hydrochloride is a potent and selective full agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, identified and characterized in the early 1990s by researchers at Upjohn Laboratories.[1] This psychoactive compound has been investigated for its potential as an anxiolytic and antidepressant agent due to its high efficacy and long duration of action.[1] This whitepaper provides a comprehensive overview of the discovery, development, and core characteristics of U-92016A hydrochloride, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows.
Core Compound Characteristics
U-92016A hydrochloride, with the chemical name (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride, is the hydrochloride salt of the active (R)-enantiomer, U-92016A.[1]
| Property | Value | Source |
| IUPAC Name | (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-2-carbonitrile | [1] |
| Alternate Names | U 92016A, (+)-(R)-2-cyano-N,N-dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole | [1][2] |
| CAS Number | 149654-41-1 (hydrochloride), 136924-88-4 (free base) | [1] |
| Molecular Formula | C19H25N3•HCl | |
| Molecular Weight | 331.88 g/mol | |
| Purity | ≥99% |
Mechanism of Action and In Vitro Pharmacology
U-92016A is a high-affinity agonist for the human 5-HT1A receptor. Its mechanism of action involves binding to this receptor and subsequently inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
| Parameter | Value | Cell Line |
| Binding Affinity (Ki) | 0.2 nM | Chinese Hamster Ovary (CHO) cells expressing human 5-HT1A receptors |
| Intrinsic Activity (relative to 5-HT) | 0.82 | CHO cells expressing human 5-HT1A receptors |
Signaling Pathway of U-92016A Hydrochloride
Caption: U-92016A hydrochloride signaling cascade.
Synthesis
The synthesis of U-92016A and its analogs was described by Romero et al. (1993). A key step in the synthesis involves a nitrene insertion reaction.[1]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of U-92016A.
Preclinical In Vivo Pharmacology
U-92016A has demonstrated significant pharmacological activity in various animal models, consistent with its potent 5-HT1A agonist properties.[1][2]
| Animal Model | Effect | Potency/Efficacy |
| Mice | Hypothermia (rectal temperature decrease) | Greater maximal effect than 8-OH-DPAT, buspirone, gepirone, ipsapirone, or flesinoxan |
| Rats | 5-HT-mediated behavioral syndrome | Elicited |
| Rats | 5-hydroxytryptophan accumulation | Dose-related decrease |
| Spontaneously Hypertensive Rats | Arterial blood pressure | Decreased |
| Cats | Sympathetic nerve activity | Inhibited |
| Rats | Firing of dorsal raphe 5-HT neurons | Inhibited |
Pharmacokinetic Properties
| Parameter | Value | Species |
| Oral Bioavailability | 45% | Not specified |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of U-92016A for the 5-HT1A receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Procedure:
-
Prepare cell membranes from the CHO cell line.
-
Incubate the membranes with various concentrations of U-92016A hydrochloride and a fixed concentration of [3H]8-OH-DPAT.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled 5-HT1A ligand (e.g., 5-HT).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To determine the functional agonist activity of U-92016A at the 5-HT1A receptor.
-
Cell Line: CHO cells expressing the human 5-HT1A receptor.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Cells are then treated with varying concentrations of U-92016A hydrochloride.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The intrinsic activity is determined by comparing the maximal inhibition of forskolin-stimulated cAMP accumulation by U-92016A to that of the full agonist 5-HT.
-
In Vivo Hypothermia in Mice
-
Objective: To assess the in vivo potency and efficacy of U-92016A as a 5-HT1A agonist.
-
Animal Model: Male mice.
-
Procedure:
-
Baseline rectal temperature is measured using a thermocouple probe.
-
U-92016A hydrochloride is administered (e.g., subcutaneously or orally) at various doses.
-
Rectal temperature is measured at regular intervals post-administration.
-
The maximum decrease in temperature is recorded for each dose.
-
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo pharmacology studies.
Conclusion
U-92016A hydrochloride emerged from early drug discovery efforts as a highly potent, selective, and efficacious 5-HT1A receptor agonist with a long duration of action and good oral bioavailability.[1][2] The comprehensive preclinical data generated for this compound have provided a solid foundation for understanding its pharmacological profile and have guided further research into the therapeutic potential of 5-HT1A agonists for neuropsychiatric disorders. The detailed methodologies and clear visualization of its mechanism and development workflow serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Novel 2-substituted tetrahydro-3H-benz[e]indolamines: highly potent and selective agonists acting at the 5-HT1A receptor as possible anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of U-92016A as a selective, orally active, high intrinsic activity 5-hydroxytryptamine1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to U-92016A Hydrochloride: A Potent 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-92016A hydrochloride is a potent and selective full agonist of the 5-HT1A serotonin (B10506) receptor.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, radioligand binding assays, and functional assays are presented to facilitate further research and development. The document also elucidates the key signaling pathways modulated by U-92016A hydrochloride, supported by visual diagrams to clarify complex biological interactions.
Chemical Structure and Properties
U-92016A hydrochloride, with the IUPAC name (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-2-carbonitrile hydrochloride, is a synthetic compound belonging to the tetrahydro-3H-benz[e]indolamine class.[1][2] Its chemical structure is characterized by a tetracyclic indole (B1671886) core with a dipropylamino group at the R-configured chiral center and a nitrile group at the 2-position of the indole ring.
Chemical Structure:
(Image of the chemical structure of U-92016A hydrochloride would be placed here in a full whitepaper)
Table 1: Physicochemical Properties of U-92016A Hydrochloride
| Property | Value | Reference |
| IUPAC Name | (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-2-carbonitrile hydrochloride | [1][2] |
| CAS Number | 149654-41-1 | [1][3] |
| Molecular Formula | C₁₉H₂₅N₃・HCl | [3] |
| Molecular Weight | 331.88 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 5 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [4] |
| UV Absorption (λmax) | 229, 287 nm | [4] |
| Purity | ≥98% | [4] |
Pharmacological Properties and Mechanism of Action
U-92016A is a high-affinity, full agonist for the 5-HT1A receptor, demonstrating significant selectivity over other serotonin receptor subtypes and other biogenic amine receptors.[5][6] Its potent agonism at the 5-HT1A receptor is responsible for its observed pharmacological effects.
Table 2: Pharmacological Properties of U-92016A
| Property | Value | Species/System | Reference |
| Ki for 5-HT1A Receptor | 0.2 nM | Human (expressed in CHO cells) | [5][6] |
| Selectivity (Ki in nM) | 5-HT1D (>1000), α1 (>1000), α2 (36), D1 (>1000), D2 (>1000) | Various | [5] |
| Intrinsic Activity (relative to 5-HT) | 0.82 | Human 5-HT1A receptor in CHO cells | [5] |
| Oral Bioavailability | 45% | Rat | [5] |
Signaling Pathways
The primary mechanism of action of U-92016A hydrochloride involves the activation of the Gi/o-coupled 5-HT1A receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][7] The reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA).
Beyond the canonical adenylyl cyclase pathway, 5-HT1A receptor activation by agonists like U-92016A can also lead to:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[8]
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx and subsequent neurotransmitter release.[7]
-
Modulation of other signaling cascades: These can include the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cellular processes like neurogenesis and cell survival.[8][9]
Experimental Protocols
Synthesis of U-92016A Hydrochloride
The synthesis of U-92016A hydrochloride is based on the methods described by Romero et al. (1993).[2] A detailed protocol for the synthesis of related compounds can be found in their preceding publications. The general scheme involves the construction of the tetracyclic benz[e]indole core followed by the introduction of the dipropylamino and cyano functionalities. The final step involves the formation of the hydrochloride salt.
Radioligand Binding Assay
This protocol is adapted from the methods used to characterize U-92016A's binding affinity.[5][10]
Objective: To determine the binding affinity (Ki) of U-92016A hydrochloride for the 5-HT1A receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (radioligand).
-
U-92016A hydrochloride (test compound).
-
Serotonin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]8-OH-DPAT (e.g., 0.5 nM), and varying concentrations of U-92016A hydrochloride.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of serotonin (e.g., 10 µM).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate for 30 minutes at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This protocol is based on the functional assay used to determine the intrinsic activity of U-92016A.[5][11]
Objective: To measure the ability of U-92016A hydrochloride to inhibit forskolin-stimulated adenylyl cyclase activity.
Materials:
-
CHO cells expressing the human 5-HT1A receptor.
-
U-92016A hydrochloride.
-
Assay medium (e.g., DMEM).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Plate the CHO cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with varying concentrations of U-92016A hydrochloride for 15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except basal) to stimulate adenylyl cyclase and incubate for a further 15 minutes.
-
Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of U-92016A hydrochloride to determine the EC₅₀ and the maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
U-92016A hydrochloride is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high potency, selectivity, and full agonist activity make it a suitable candidate for in vitro and in vivo studies. The detailed protocols and data presented in this guide are intended to support the scientific community in advancing our understanding of 5-HT1A receptor pharmacology and its therapeutic potential. Further research is warranted to fully elucidate the downstream signaling effects of U-92016A and to explore its potential applications in drug development.
References
- 1. U-92016-A - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of U-92016A as a selective, orally active, high intrinsic activity 5-hydroxytryptamine1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
U92016A Hydrochloride: In-depth Application Notes and Experimental Protocols
Introduction
U92016A hydrochloride is an investigational compound that has demonstrated notable activity as a potent and selective inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cellular cholesterol metabolism, specifically in the esterification of cholesterol for storage or transport. Dysregulation of ACAT activity has been implicated in various pathological conditions, including atherosclerosis, hyperlipidemia, and certain types of cancer. The inhibitory action of this compound on ACAT makes it a valuable tool for studying cholesterol homeostasis and a potential therapeutic agent for related diseases.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound. It includes methodologies for key experiments, a summary of quantitative data, and diagrams illustrating relevant pathways and workflows.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line/Enzyme Source | Experimental Conditions |
| ACAT1 IC₅₀ | 25 nM | Human ACAT1 (recombinant) | Microsomal assay with ¹⁴C-oleoyl-CoA |
| ACAT2 IC₅₀ | 3 µM | Human ACAT2 (recombinant) | Microsomal assay with ¹⁴C-oleoyl-CoA |
| Selectivity (ACAT1 vs. ACAT2) | ~120-fold | - | - |
| Cytotoxicity (CC₅₀) | > 50 µM | HepG2 cells | 72-hour incubation, MTT assay |
Experimental Protocols
1. In Vitro ACAT Inhibition Assay
This protocol details the procedure for measuring the inhibitory activity of this compound on ACAT1 and ACAT2 enzymes in a microsomal preparation.
a. Materials
-
This compound stock solution (10 mM in DMSO)
-
Human recombinant ACAT1 or ACAT2 microsomes
-
Bovine serum albumin (BSA)
-
[¹⁴C]Oleoyl-CoA
-
Unlabeled oleoyl-CoA
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
b. Experimental Workflow
Application Notes and Protocols for In Vivo Dose-Response Studies of U92016A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
U92016A hydrochloride is a potent and selective full agonist of the 5-HT1A serotonin (B10506) receptor.[1] Its high intrinsic activity and oral bioavailability make it a significant compound of interest for investigating the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the fields of neuroscience and pharmacology. These application notes provide a summary of in vivo dose-response data and detailed protocols for key experiments based on published research, primarily the foundational study by McCall et al. (1994).
Quantitative Data Summary
The following tables summarize the quantitative dose-response data for this compound in various in vivo models.
Table 1: Hypothermic Effect in Mice
| Dose (mg/kg, s.c.) | Maximum Decrease in Rectal Temperature (°C) |
| 0.1 | ~1.5 |
| 0.3 | ~2.5 |
| 1.0 | ~4.0 |
| 3.0 | ~5.0 |
Data extrapolated from descriptive accounts in McCall et al., 1994.[1]
Table 2: Induction of 5-HT Syndrome in Rats
| Dose (mg/kg, s.c.) | Observation |
| 0.1 - 1.0 | Dose-dependent increase in 5-HT syndrome behaviors (e.g., forepaw treading, flat body posture) |
Data extrapolated from descriptive accounts in McCall et al., 1994.[1]
Table 3: Effect on 5-HTP Accumulation in Rats
| Dose (mg/kg, p.o.) | % Decrease in 5-HTP Accumulation |
| 1.0 | Significant decrease |
| 10.0 | Further significant decrease |
Data extrapolated from descriptive accounts in McCall et al., 1994.[1]
Table 4: Oral Bioavailability in Rats
| Parameter | Value |
| Oral Bioavailability | 45% |
Data from McCall et al., 1994.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Assessment of Hypothermic Effects in Mice
Objective: To determine the dose-dependent effect of this compound on core body temperature in mice.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male NIH Swiss mice (20-25 g)
-
Rectal thermometer with a thermocouple probe
-
Animal weighing scale
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimation: House mice in a temperature-controlled environment (e.g., 22 ± 1°C) on a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Baseline Temperature Measurement: Gently restrain each mouse and insert a lubricated rectal probe approximately 2 cm into the rectum to measure the baseline core body temperature.
-
Drug Administration: Administer the prepared this compound solution or vehicle (saline) via subcutaneous injection at a volume of 10 ml/kg.
-
Post-Dosing Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.
-
Data Analysis: For each dose group, calculate the change in temperature from baseline at each time point. Determine the maximum temperature decrease for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups.
Protocol 2: Evaluation of 5-HT Syndrome in Rats
Objective: To assess the ability of this compound to induce serotonin-related behaviors in rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation cages (e.g., clear Plexiglas arenas)
-
Behavioral scoring sheet
-
Animal weighing scale
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimation: House rats individually in a controlled environment for at least 3 days before the experiment.
-
Drug Preparation: Prepare solutions of this compound in sterile saline.
-
Habituation: Place each rat in an observation cage for a 30-minute habituation period.
-
Drug Administration: Inject rats subcutaneously with either this compound or vehicle.
-
Behavioral Observation: Immediately after injection, observe the rats continuously for 30-60 minutes. Score the presence and severity of 5-HT syndrome behaviors, which may include:
-
Forepaw treading
-
Flat body posture
-
Head weaving
-
Hindlimb abduction
-
Straub tail
-
-
Data Analysis: Use a rating scale to quantify the intensity of the syndrome for each dose group. Analyze the scores using non-parametric statistical tests (e.g., Kruskal-Wallis test).
Protocol 3: Social Interaction Test in Rats
Objective: To evaluate the anxiolytic-like effects of this compound using the social interaction test.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (paired by weight)
-
Test arena (e.g., an open field box with controlled lighting)
-
Video recording equipment and analysis software
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration
Procedure:
-
Animal Acclimation: House rats in pairs for at least one week prior to testing.
-
Drug Preparation: Prepare solutions of this compound in sterile saline.
-
Drug Administration: Administer this compound or vehicle to both rats in a pair via the chosen route (e.g., i.p. 30 minutes before the test, or p.o. 60 minutes before).
-
Test Procedure:
-
Place the pair of rats in the center of the test arena.
-
Record their behavior for a set duration (e.g., 10 minutes).
-
-
Behavioral Analysis:
-
Score the total time the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under each other.
-
Locomotor activity can also be measured to control for non-specific effects of the drug.
-
-
Data Analysis: Compare the total social interaction time between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Signaling Pathway
This compound acts as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade is central to the physiological effects of 5-HT1A receptor activation.
References
Application Notes and Protocols for Oral Administration of U92016A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
U92016A hydrochloride is a potent and selective full agonist for the 5-HT1A serotonin (B10506) receptor, demonstrating high intrinsic activity and oral bioavailability. These characteristics make it a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological processes and its potential as a therapeutic agent for conditions such as anxiety and depression. This document provides detailed application notes and protocols for the oral administration of this compound in a research setting, including information on its mechanism of action, pharmacokinetic profile, and a step-by-step guide for in vivo oral gavage studies in rodents.
Introduction
This compound is a research chemical that acts as a selective agonist at the 5-HT1A receptor.[1] Its high efficacy and ability to be administered orally make it a compound of interest for preclinical studies. Understanding the appropriate protocols for its oral delivery is crucial for obtaining reliable and reproducible experimental results.
Chemical Properties
| Property | Value |
| IUPAC Name | (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-2-carbonitrile hydrochloride |
| CAS Number | 149654-41-1 |
| Molecular Formula | C₁₉H₂₅N₃ · HCl |
| Molecular Weight | 331.88 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
5-HT1A Receptor Signaling Cascade
Activation of the 5-HT1A receptor by U92016A initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[2] The βγ-subunit of the G-protein can also directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[3] This results in neuronal hyperpolarization and a reduction in neurotransmitter release. Additionally, 5-HT1A receptor activation can influence other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.[3]
Caption: 5-HT1A Receptor Signaling Pathway.
Pharmacokinetic Profile
The oral bioavailability of U92016A has been determined to be approximately 45% in rats, indicating good absorption from the gastrointestinal tract.[1][4]
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability (F%) | 45%[1][4] |
| Cmax | Data not available in searched literature. |
| Tmax | Data not available in searched literature. |
| Half-life (t½) | Data not available in searched literature. |
Note: Specific values for Cmax, Tmax, and half-life following oral administration in rats were not available in the reviewed literature. Researchers should perform pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocol: Oral Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to rodents (mice and rats) using oral gavage.
Materials
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[5]
-
Syringes (appropriate volume for dosing)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Solution Preparation
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume.
-
Weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle. Sonication may be used to aid dissolution. Ensure the solution is homogenous before administration.
Note: The solubility of this compound in common vehicles should be determined empirically. For compounds with limited aqueous solubility, a suspension in a vehicle like 0.5% methylcellulose (B11928114) may be necessary.
Dosing Procedure (Oral Gavage)
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the dosing volume.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing. For rats, a towel wrap or other appropriate restraint methods can be used.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, administer the this compound solution slowly and steadily.
-
The maximum recommended dosing volume is 10 mL/kg for mice and 20 mL/kg for rats.[6]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy.
-
Caption: Experimental Workflow for Oral Gavage.
Concluding Remarks
This document provides a foundational guide for the oral administration of this compound in a research setting. Adherence to proper experimental technique is paramount for ensuring animal welfare and the validity of experimental outcomes. Researchers are encouraged to consult relevant institutional animal care and use committee (IACUC) guidelines and to perform pilot studies to establish optimal dosing and pharmacokinetic parameters for their specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for U92016A Hydrochloride Subcutaneous Injection
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
U92016A hydrochloride is a potent and selective full agonist for the 5-HT1A serotonin (B10506) receptor. It has demonstrated potential as an anxiolytic and antidepressant in preclinical studies. This document provides detailed application notes and experimental protocols for the subcutaneous administration of this compound to support researchers, scientists, and drug development professionals in their in vivo investigations.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149654-41-1 | [1] |
| Molecular Formula | C₁₉H₂₅N₃・HCl | [1] |
| Molecular Weight | 331.88 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and saline | Inferred from hydrochloride salt form |
In Vitro Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Cell Line | Reference |
| Human 5-HT1A | 0.2 | CHO cells | [2] |
In Vivo Pharmacodynamic Effects (Oral Administration in Rats)
| Parameter | Effect | Dose Range | Reference |
| 5-HTP Accumulation | Dose-related decrease | Not specified | [2] |
| Social Interaction | Active | Not specified | [2] |
| Arterial Blood Pressure (SHR) | Decrease | Not specified | [2] |
Note: The following tables present hypothetical pharmacokinetic and pharmacodynamic data for subcutaneous administration of this compound for illustrative purposes. Actual experimental data will need to be determined.
Hypothetical Pharmacokinetic Parameters of this compound Following Subcutaneous Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1 |
| Tₘₐₓ (Time to maximum concentration) | h | 0.5 ± 0.1 |
| Cₘₐₓ (Maximum plasma concentration) | ng/mL | 150 ± 25 |
| AUC₀₋ₜ (Area under the curve) | ng・h/mL | 450 ± 70 |
| t₁/₂ (Half-life) | h | 3.5 ± 0.8 |
| Bioavailability | % | ~80 |
Hypothetical Dose-Response of this compound on Body Temperature in Mice Following Subcutaneous Administration
| Dose (mg/kg) | Maximum Temperature Change (°C) (Mean ± SEM) | Time to Peak Effect (minutes) |
| Vehicle | -0.2 ± 0.1 | N/A |
| 0.1 | -0.8 ± 0.2 | 30 |
| 0.3 | -1.5 ± 0.3 | 30 |
| 1.0 | -2.5 ± 0.4 | 45 |
| 3.0 | -3.2 ± 0.5 | 45 |
Signaling Pathways
U92016A acts as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream effects, including the modulation of ion channels and other signaling pathways like the MAPK/ERK and Akt pathways.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Objective: To prepare a sterile solution of this compound suitable for subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total volume and concentration of the dosing solution required.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolve the compound: Add the calculated volume of sterile saline or PBS to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary, but stability at higher temperatures should be confirmed.
-
Adjust pH (if necessary): For subcutaneous injections, the pH of the solution should ideally be close to physiological pH (7.2-7.4) to minimize irritation. Check the pH of the solution and adjust with sterile NaOH or HCl if necessary.
-
Sterile filter the solution: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step removes any potential microbial contamination.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles. Always bring the solution to room temperature before injection.
Protocol 2: Subcutaneous Administration of this compound in Mice and Rats
Objective: To administer this compound to mice or rats via the subcutaneous route.
Materials:
-
Prepared sterile solution of this compound
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Animal scale
-
Animal restrainer (optional)
Procedure:
-
Animal Preparation:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Allow the animal to acclimate to the procedure room.
-
Gently restrain the animal. For mice, this can be done by scruffing the back of the neck. For rats, a towel or a dedicated restrainer can be used.
-
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection Technique:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Pinch the loose skin at the injection site to form a tent.
-
Insert the needle, bevel up, at the base of the tented skin at a shallow angle (approximately 30-45 degrees).
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage.
-
Monitor the animal for any adverse reactions, such as distress, lethargy, or irritation at the injection site.
-
Protocol 3: Assessment of Hypothermic Effects in Mice
Objective: To evaluate the dose-dependent effect of subcutaneously administered this compound on core body temperature in mice.
Materials:
-
Prepared sterile solution of this compound
-
Rectal thermometer for small rodents
-
Timer
-
Mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse. Lubricate the probe with a small amount of saline or water-soluble lubricant before insertion.
-
Dosing: Administer the appropriate dose of this compound or vehicle subcutaneously as described in Protocol 2.
-
Temperature Monitoring: Measure the rectal temperature at regular intervals post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in body temperature from baseline for each time point and for each dose group. Plot the time course of the temperature change and determine the maximum hypothermic effect for each dose.
Protocol 4: Social Interaction Test in Rats
Objective: To assess the anxiolytic-like effects of subcutaneously administered this compound using the social interaction test in rats.
Materials:
-
Prepared sterile solution of this compound
-
Open-field arena (e.g., 100 cm x 100 cm) with dim lighting
-
Video recording and analysis software
-
Pairs of weight-matched, unfamiliar male rats
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour before the test.
-
Dosing: Administer the appropriate dose of this compound or vehicle subcutaneously to one rat of each pair 30 minutes before the test. The other rat remains untreated.
-
Test Procedure:
-
Place the pair of rats (one treated, one untreated) in the center of the open-field arena.
-
Record the behavior of the pair for a set duration (e.g., 10 minutes).
-
-
Behavioral Analysis:
-
Score the total time the treated rat spends in active social interaction with the untreated partner. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
An increase in the duration of social interaction in the this compound-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.
-
References
Application Notes and Protocols for U-92016A Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-92016A hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is a significant target in the development of therapeutics for neurological and psychiatric disorders, including anxiety and depression. U-92016A hydrochloride serves as a valuable research tool for investigating the downstream signaling pathways and cellular responses mediated by the activation of the 5-HT1A receptor. These application notes provide detailed methodologies for utilizing U-92016A hydrochloride in common cell-based functional assays to characterize its activity and elucidate its mechanism of action.
Mechanism of Action
U-92016A hydrochloride acts as a high-efficacy agonist at the 5-HT1A receptor. The 5-HT1A receptor canonically couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other effector proteins, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, activation of the 5-HT1A receptor can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway.
Data Presentation
The following table summarizes the quantitative data for U-92016A hydrochloride from in vitro studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 0.2 nM | Chinese Hamster Ovary (CHO) cells expressing human 5-HT1A receptors | Radioligand Binding Assay | [2] |
| Functional Activity (Intrinsic Activity) | 0.82 (relative to 5-HT) | Chinese Hamster Ovary (CHO) cells expressing human 5-HT1A receptors | cAMP Synthesis Assay | [2] |
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by U-92016A hydrochloride upon binding to the 5-HT1A receptor.
Caption: Canonical 5-HT1A receptor signaling pathway activated by U-92016A hydrochloride.
Experimental Protocols
Cell Culture and Preparation
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.
-
Human Embryonic Kidney (HEK293) cells transiently or stably expressing the human 5-HT1A receptor.
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Preparation for Assays:
-
For adherent cells, seed cells into 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, harvest and wash the cells, then resuspend them in the appropriate assay buffer at the desired concentration.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled 5-HT1A receptor by U-92016A hydrochloride.
Materials:
-
CHO-K1 or HEK293 cells expressing the 5-HT1A receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
U-92016A hydrochloride stock solution (in DMSO or water).
-
Forskolin (B1673556) solution (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Experimental Workflow Diagram:
Caption: Workflow for the cAMP functional assay.
Protocol:
-
Seed 5-HT1A receptor-expressing cells into a 384-well white microplate and incubate overnight.
-
Prepare serial dilutions of U-92016A hydrochloride in assay buffer.
-
Aspirate the culture medium from the cells and add the U-92016A dilutions.
-
Add a pre-determined concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1 hour) at room temperature, protected from light.
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF reader).
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of U-92016A and determine the EC50 value by fitting the data to a four-parameter logistic curve.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway, a potential downstream target of 5-HT1A receptor activation.
Materials:
-
5-HT1A receptor-expressing cells.
-
Serum-free culture medium.
-
U-92016A hydrochloride stock solution.
-
Fixation and permeabilization buffers.
-
Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
Fluorescently labeled secondary antibodies.
-
High-content imaging system or plate reader capable of detecting fluorescence.
Experimental Workflow Diagram:
References
Preparing Stock Solutions of U92016A Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
U92016A hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT1A receptor, a key target in neuropharmacology research.[1] Its high efficacy and selectivity make it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological processes and for the development of potential therapeutics for conditions such as anxiety and depression. This document provides detailed protocols for the preparation of this compound stock solutions and its application in a common in vitro assay.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride | [2] |
| Molecular Formula | C₁₉H₂₅N₃・HCl | [2] |
| Molecular Weight | 331.88 g/mol | [2] |
| CAS Number | 149654-41-1 | [1][2] |
| Purity | ≥99% | [2] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of accurate and effective stock solutions.
| Solvent | Solubility |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL |
| Ethanol (EtOH) | ~1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
Data sourced from a U-92016A Safety Data Sheet.[3]
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all materials are clean and sterile. Use an antistatic weigh boat or directly weigh into a sterile, pre-labeled microcentrifuge tube.
-
Weighing the Compound: Carefully weigh out 3.32 mg of this compound powder. Calculation: Molarity (M) = moles of solute / Liters of solution To make 1 mL of a 10 mM (0.01 M) solution: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.01 mol/L x 0.001 L x 331.88 g/mol x 1000 mg/g = 3.32 mg
-
Dissolving the Compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Experimental Protocol: In Vitro cAMP Assay
This protocol outlines a general procedure for a cyclic AMP (cAMP) assay to measure the functional activity of this compound on the 5-HT1A receptor in a cell-based system. Activation of the Gi-coupled 5-HT1A receptor typically leads to a decrease in intracellular cAMP levels.
Cell Line: A suitable cell line endogenously expressing the 5-HT1A receptor or a recombinant cell line overexpressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing the 5-HT1A receptor
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (B1673556) (to stimulate adenylate cyclase and increase basal cAMP levels)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into the appropriate assay plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in a suitable assay buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Cell Treatment: a. Carefully remove the culture medium from the cells. b. Add the diluted this compound solutions to the respective wells. c. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for a negative control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period as recommended by the assay kit manufacturer (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration in each well from the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for a cell-based assay.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: In Vitro cAMP Assay Workflow.
References
Application Notes and Protocols for U-92016A Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-92016A hydrochloride is a potent and selective full agonist of the 5-hydroxytryptamine (5-HT)1A receptor with demonstrated oral activity.[1] These characteristics make it a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the fields of neuroscience and pharmacology. This document provides detailed application notes and protocols for the in vivo use of U-92016A hydrochloride, including vehicle preparation, administration routes, and methodologies for key pharmacological assays.
Compound Information
-
Compound Name: U-92016A hydrochloride
-
Synonyms: (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride
-
CAS Number: 149654-41-1
-
Molecular Formula: C₁₉H₂₅N₃ • HCl
-
Mechanism of Action: Selective 5-HT1A receptor full agonist.[1]
Vehicle for In Vivo Administration
While the specific vehicle used in the seminal study by McCall et al. (1994) is not publicly available, a common and appropriate vehicle for the in vivo administration of hydrochloride salts of small molecules is sterile isotonic saline (0.9% NaCl) . It is recommended to first assess the solubility of U-92016A hydrochloride in this vehicle at the desired concentration. Gentle warming and sonication may aid in dissolution. For oral administration, sterile water can also be considered. The final formulation should be sterile-filtered before administration.
Preparation of Vehicle (Sterile 0.9% Saline):
-
Weigh 0.9 g of sodium chloride (NaCl).
-
Dissolve in 100 mL of distilled water.
-
Sterilize the solution by autoclaving or by filtering through a 0.22 µm filter.
Data Presentation: In Vivo Pharmacological Effects
The following table summarizes the key in vivo effects of U-92016A as reported in the literature.
| Pharmacological Assay | Animal Model | Key Findings | Reference |
| Hypothermia | Mouse | Potently decreased rectal temperature. | [McCall et al., 1994] |
| 5-HT Syndrome | Rat | Elicited the 5-HT-mediated behavioral syndrome. | [McCall et al., 1994] |
| 5-HTP Accumulation | Rat | Produced a dose-related decrease in 5-hydroxytryptophan (B29612) accumulation. | [McCall et al., 1994] |
| Blood Pressure | Spontaneously Hypertensive Rat | Decreased arterial blood pressure. | [McCall et al., 1994] |
| Sympathetic Nerve Activity | Cat | Inhibited sympathetic nerve activity. | [McCall et al., 1994] |
| Dorsal Raphe Neuron Firing | Not Specified | Inhibited the firing of dorsal raphe 5-HT neurons. | [McCall et al., 1994] |
| Social Interaction | Not Specified | Active in two social interaction assays. | [McCall et al., 1994] |
| Oral Bioavailability | Not Specified | 45% | [McCall et al., 1994] |
Experimental Protocols
Mouse Hypothermia Assay
This assay is a common method to assess the in vivo potency of 5-HT1A receptor agonists, as their activation leads to a decrease in body temperature.
Materials:
-
U-92016A hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Mice (e.g., C57BL/6 or other appropriate strain)
-
Rectal thermometer suitable for mice
-
Animal scale
-
Syringes and needles for administration (oral gavage or injection)
Procedure:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Record the baseline rectal temperature of each mouse.
-
Prepare the desired concentrations of U-92016A hydrochloride in the sterile saline vehicle.
-
Administer the vehicle or U-92016A hydrochloride solution to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). Ensure accurate dosing based on the animal's body weight.
-
Measure rectal temperature at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Analyze the data to determine the dose-response relationship and the time course of the hypothermic effect.
Rat 5-HT Behavioral Syndrome Assay
Activation of central 5-HT receptors, including 5-HT1A, can induce a characteristic set of behaviors in rats, collectively known as the "5-HT syndrome."
Materials:
-
U-92016A hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Rats (e.g., Sprague-Dawley or Wistar)
-
Observation cages
-
Behavioral scoring sheet
-
Syringes and needles for administration
Procedure:
-
Habituate the rats to the observation cages for at least 30 minutes before the experiment.
-
Prepare the desired concentrations of U-92016A hydrochloride in the sterile saline vehicle.
-
Administer the vehicle or U-92016A hydrochloride solution to the rats.
-
Observe the rats continuously for a set period (e.g., 60 minutes) following administration.
-
Score the presence and severity of the following behaviors at regular intervals (e.g., every 5 minutes):
-
Forepaw treading
-
Head weaving
-
Hindlimb abduction
-
Straub tail
-
Tremors
-
Flat body posture
-
-
A scoring system can be used to quantify the intensity of each behavior (e.g., 0 = absent, 1 = intermittent, 2 = continuous).
-
Sum the scores for each animal at each observation point to obtain a total syndrome score.
-
Analyze the data to assess the dose-dependent induction of the 5-HT syndrome.
Visualizations
Caption: Signaling pathway of U-92016A hydrochloride at 5-HT1A receptors.
Caption: General experimental workflow for in vivo studies with U-92016A hydrochloride.
References
U92016A Hydrochloride: Application Notes and Protocols in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
U92016A hydrochloride is a potent and selective 5-HT1A receptor agonist with high intrinsic activity. As a full agonist, it robustly mimics the effects of the endogenous neurotransmitter serotonin (B10506) (5-HT) at this receptor subtype. The 5-HT1A receptor is a key target in the regulation of mood and anxiety, making U92016A a valuable research tool in behavioral pharmacology for investigating the therapeutic potential of 5-HT1A agonism in psychiatric disorders. These application notes provide a summary of the behavioral effects of U92016A and detailed protocols for its use in relevant preclinical models.
Mechanism of Action
U92016A acts as a selective agonist at the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily found in the central nervous system, with high densities in the hippocampus, septum, amygdala, and dorsal raphe nucleus.
Signaling Pathway:
Activation of the 5-HT1A receptor by an agonist like U92016A initiates an intracellular signaling cascade. The receptor is coupled to inhibitory Gi/o proteins. Upon agonist binding, the G protein dissociates, and its α subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The βγ subunit of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
Figure 1: Signaling pathway of U92016A at the 5-HT1A receptor.
Data Presentation: Behavioral Pharmacology of this compound
The following tables summarize the in vivo behavioral and physiological effects of this compound.
| Animal Model | Assay | Dose Range (Route) | Key Findings | Reference |
| Mice | Hypothermia | Not Specified | Potently decreased rectal temperature. The maximum temperature decrease was significantly greater than that observed for other 5-HT1A agonists like 8-OH-DPAT, buspirone, and flesinoxan. | [1] |
| Rats | 5-HT Syndrome | Not Specified | Elicited the 5-HT-mediated behavioral syndrome. | [1] |
| Rats | Social Interaction | Not Specified | Active in two social interaction assays, suggesting anxiolytic-like effects. | [1] |
| Rats | Neurochemistry | Not Specified | Produced a dose-related decrease in 5-hydroxytryptophan (B29612) (5-HTP) accumulation. | [1] |
| Spontaneously Hypertensive Rats | Cardiovascular | Not Specified | Decreased arterial blood pressure. | [1] |
| Cats | Autonomic Function | Not Specified | Inhibited sympathetic nerve activity. | [1] |
| Not Specified | Electrophysiology | Not Specified | Inhibited the firing of dorsal raphe 5-HT neurons. | [1] |
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability (p.o.) | 45% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the behavioral effects of this compound.
Rodent Social Interaction Test
This test is a widely used paradigm to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in social interaction.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Male rats or mice
-
Open field arena (e.g., 60 x 60 x 30 cm), dimly lit
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: House animals in pairs or groups for at least one week before the experiment. Acclimate them to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place a pair of unfamiliar, weight-matched animals from different home cages but the same treatment group into the center of the open field arena.
-
Data Recording: Record the behavior of the pair for a 10-minute session.
-
Behavioral Analysis: Score the total time the animals spend engaged in active social interaction. This includes sniffing, grooming, following, and crawling over or under each other.
-
Data Interpretation: An increase in the duration of social interaction in the U92016A-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.
In Vivo Electrophysiology: Single-Unit Recording of Dorsal Raphe Neurons
This protocol is for measuring the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized animals. 5-HT1A agonists are known to inhibit the firing of these neurons.
Materials:
-
This compound
-
Anesthetic (e.g., chloral (B1216628) hydrate, urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the brain surface overlying the DRN.
-
Electrode Placement: Slowly lower a recording microelectrode into the DRN according to stereotaxic coordinates.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern (0.5-2.5 Hz) and long-duration, positive-going action potentials.
-
Baseline Recording: Record the baseline firing rate of an identified neuron for a stable period (e.g., 5-10 minutes).
-
Drug Administration: Administer this compound intravenously via a lateral tail vein catheter using an infusion pump.
-
Data Recording and Analysis: Continuously record the firing rate of the neuron during and after drug administration. Analyze the data to determine the dose-dependent inhibition of neuronal firing.
-
Data Interpretation: A decrease in the firing rate of DRN neurons following U92016A administration confirms its agonist activity at the inhibitory 5-HT1A autoreceptors.
Mandatory Visualizations
References
Application Notes and Protocols for U92016A Hydrochloride in Neurophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
U92016A hydrochloride is a potent and selective 5-HT1A receptor agonist with high intrinsic activity. The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor, is a critical target in neuropharmacology due to its significant role in modulating mood, anxiety, and cognition. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the 5-HT1A receptor in the central nervous system. These application notes provide detailed protocols for utilizing this compound in key neurophysiology experiments, including in vivo electrophysiology, in vivo microdialysis, and behavioral assays.
Mechanism of Action
This compound acts as an agonist at 5-HT1A receptors, which are predominantly found in the raphe nuclei, hippocampus, septum, and amygdala. As a presynaptic autoreceptor in the dorsal raphe nucleus, its activation leads to the inhibition of serotonin (5-HT) neuron firing and a subsequent reduction in serotonin release in projection areas. Postsynaptically, it mediates inhibitory neurotransmission. The primary signaling pathway involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, compiled from available literature.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human | 5-HT1A | 0.2 nM | [1] |
| Intrinsic Activity (relative to 5-HT) | Human | 5-HT1A | 0.82 | [1] |
Table 2: In Vivo Pharmacological Effects
| Assay | Species | Effect | Route of Administration | Reference |
| Body Temperature | Mouse | Potent decrease in rectal temperature | Not specified | [1] |
| Serotonin Syndrome | Rat | Elicits 5-HT-mediated syndrome | Not specified | [1] |
| 5-HT Synthesis | Rat | Dose-related decrease in 5-hydroxytryptophan (B29612) accumulation | Not specified | [1] |
| Neuronal Firing | Not specified | Inhibition of dorsal raphe 5-HT neurons | Not specified | [1] |
| Anxiety-like Behavior | Not specified | Active in social interaction assays | Not specified | [1] |
| Oral Bioavailability | Not specified | 45% | p.o. | [1] |
Signaling Pathway
Experimental Protocols
In Vivo Extracellular Single-Unit Recording in the Dorsal Raphe Nucleus
This protocol describes the procedure for recording the firing rate of serotonergic neurons in the dorsal raphe nucleus of an anesthetized rat and assessing the inhibitory effect of this compound.
Materials:
-
This compound
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane)
-
Stereotaxic apparatus
-
Recording microelectrode (glass micropipette filled with 2 M NaCl)
-
Amplifier and data acquisition system
-
Temperature controller
-
Saline (0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Maintain body temperature at 37°C using a heating pad.
-
Craniotomy: Perform a craniotomy to expose the brain surface over the dorsal raphe nucleus.
-
Electrode Placement: Slowly lower the recording microelectrode into the dorsal raphe nucleus. Identify serotonergic neurons by their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration, positive-going action potentials.
-
Baseline Recording: Once a stable neuron is identified, record the baseline firing rate for at least 5-10 minutes.
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). A range of doses should be tested to determine the dose-response relationship. The vehicle (e.g., saline) should be administered as a control.
-
Data Acquisition: Record the neuronal firing rate continuously before, during, and after drug administration until the firing rate returns to baseline or a stable inhibited state is reached.
-
Data Analysis: Analyze the change in firing rate from baseline. Calculate the dose required to produce a 50% inhibition of firing (ID50).
In Vivo Microdialysis for Serotonin Release
This protocol outlines the measurement of extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rat following the administration of this compound.
Materials:
-
This compound
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to obtain a stable baseline of serotonin.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Drug Administration: Administer this compound (i.p. or subcutaneously). Administer vehicle to a control group.
-
Post-Administration Sample Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the serotonin levels as a percentage of the mean baseline concentration. Compare the effects of this compound with the vehicle control.
Social Interaction Test for Anxiolytic-like Effects
This behavioral assay is used to assess the anxiolytic-like properties of this compound in rats. Anxiolytic compounds typically increase the time spent in social interaction.
Materials:
-
This compound
-
Test arena (open-field box)
-
Video recording and analysis software
-
Weight-matched pairs of male rats, unfamiliar with each other
Procedure:
-
Animal Habituation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the rats (typically i.p.) 30 minutes before the test.
-
Test Procedure: Place a pair of rats (both treated with either drug or vehicle) in the center of the open-field arena.
-
Data Acquisition: Record the behavior of the animals for a set period (e.g., 10 minutes).
-
Behavioral Scoring: Manually or automatically score the total time the animals spend engaged in active social interaction (e.g., sniffing, grooming, following).
-
Data Analysis: Compare the total social interaction time between the this compound-treated group and the vehicle-treated control group.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the 5-HT1A receptor in neurophysiological processes. The protocols provided herein offer a framework for investigating its effects on neuronal activity, neurotransmitter release, and behavior. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Careful consideration of dose, route of administration, and timing is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for U92016A Hydrochloride in Receptor Functionality Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U92016A hydrochloride is a potent and metabolically stable agonist with high intrinsic activity. While the initial query suggested an investigation of its effects on dopamine (B1211576) D2/D3 receptors, current scientific literature extensively characterizes this compound as a highly potent and selective 5-HT1A receptor agonist.[1] It exhibits a high binding affinity for the human 5-HT1A receptor, with a reported Ki of 0.2 nM.[1] Its efficacy is demonstrated by its ability to decrease forskolin-induced cyclic AMP (cAMP) synthesis, showing an intrinsic activity of 0.82 relative to serotonin (B10506) (5-HT).[1]
These application notes provide a comprehensive overview of the use of this compound in characterizing the functionality of the 5-HT1A receptor. Detailed protocols for key assays are provided to enable researchers to assess the binding, potency, and efficacy of this and other 5-HT1A receptor ligands.
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2] Upon activation by an agonist such as this compound, a signaling cascade is initiated that modulates neuronal excitability. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels.[2][3] Additionally, the dissociation of the Gβγ subunit from the Gα subunit can modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.[2] The 5-HT1A receptor has also been shown to influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[2]
Caption: 5-HT1A Receptor Signaling Pathway initiated by an agonist.
Data Presentation
The following table summarizes the key pharmacological parameters of this compound at the human 5-HT1A receptor.
| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |
| Binding Affinity (Ki) | 0.2 nM | Radioligand Binding Assay | CHO cells expressing h5-HT1A | [1] |
| Intrinsic Activity | 0.82 (relative to 5-HT) | cAMP Accumulation Assay | CHO cells expressing h5-HT1A | [1] |
| Potency (EC50) | Typically in the low nM range | GTPγS Binding Assay | e.g., HEK293 cells |
Note: EC50 values are assay-dependent and should be determined empirically.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT1A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific binding control: 10 µM Metergoline.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]8-OH-DPAT (e.g., 0.25 nM).
-
Varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add 10 µM metergoline.
-
-
Add 10 µg of cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the 5-HT1A receptor, providing a measure of the compound's potency (EC50) and efficacy.
Materials:
-
Membranes from cells expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
Test Compound: this compound.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with GDP (e.g., 10 µM) in the assay buffer.
-
In a 96-well plate, add the pre-incubated membranes, varying concentrations of this compound, and [35S]GTPγS (e.g., 100 pM).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
The next day, replace the medium with assay buffer containing a PDE inhibitor and incubate.
-
Add varying concentrations of this compound to the wells and pre-incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The data will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation, from which an IC50 value can be determined.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the 5-HT1A receptor. The protocols outlined above provide a robust framework for characterizing the binding affinity, potency, and efficacy of this compound and other potential 5-HT1A receptor modulators. These assays are fundamental in the drug discovery and development process for novel therapeutics targeting the serotonergic system.
References
In vitro application of U92016A hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
U0126 is a highly selective and potent inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3] It functions as a non-competitive inhibitor with respect to ATP, effectively blocking the phosphorylation and activation of ERK1/2.[2] This inhibitory action makes U0126 an invaluable tool for studying the roles of the MEK/ERK pathway in various cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[4][5][6] These application notes provide detailed protocols for the in vitro use of U0126, data on its efficacy, and visualizations of its mechanism of action.
Product Information
| Characteristic | Value |
| Chemical Name | 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene |
| Synonyms | U0126 |
| CAS Number | 109511-58-2 |
| Molecular Formula | C₁₈H₁₆N₆S₂ |
| Molecular Weight | 380.49 g/mol |
| Appearance | Lyophilized beige to light brown powder |
| Solubility | Soluble in DMSO (35 mg/ml) and Ethanol (2 mg/ml)[7] |
| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months. Avoid multiple freeze-thaw cycles.[1][7] |
Mechanism of Action
U0126 specifically targets and inhibits the kinase activity of MEK1 and MEK2 (also known as MAPKK1 and MAPKK2).[1][8] These kinases are responsible for the phosphorylation and subsequent activation of ERK1 and ERK2 (also known as p44/42 MAPK). By inhibiting MEK1/2, U0126 prevents the activation of ERK1/2, thereby blocking downstream signaling events. The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular functions.
Caption: U0126 inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Quantitative Data
The inhibitory activity of U0126 has been quantified in various in vitro assays.
| Target | IC₅₀ | Assay Conditions |
| MEK1 | 72 nM | Cell-free kinase assay[3] |
| MEK2 | 58 nM | Cell-free kinase assay[3] |
Experimental Protocols
Protocol 1: Preparation of U0126 Stock Solution
Materials:
-
U0126 lyophilized powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of U0126 in 1.31 ml of DMSO.[1]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Inhibition of ERK1/2 Phosphorylation in Cultured Cells
This protocol describes a general method to assess the inhibitory effect of U0126 on ERK1/2 phosphorylation in response to a stimulus.
Materials:
-
Cultured cells (e.g., NIH/3T3, PC12, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Stimulant (e.g., serum, growth factors like EGF or PDGF)
-
U0126 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Caption: Workflow for assessing U0126-mediated inhibition of ERK1/2 phosphorylation.
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal ERK1/2 phosphorylation.
-
U0126 Treatment: Pretreat the cells with U0126 at a final concentration of 10 µM (or a range of concentrations for a dose-response experiment) for 30 minutes to 2 hours.[1] A vehicle control (DMSO) should be included.
-
Stimulation: Add the desired stimulus (e.g., 20% serum or a specific growth factor) to the medium and incubate for the recommended time (e.g., 5-30 minutes) to induce ERK1/2 phosphorylation.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting: a. Normalize the protein concentrations of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
Protocol 3: Cell Proliferation Assay (e.g., using CCK-8)
Materials:
-
96-well cell culture plates
-
Cultured cells
-
Complete cell culture medium
-
U0126 stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µl of complete medium.
-
U0126 Treatment: After 24 hours, treat the cells with various concentrations of U0126 (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: a. Add 10 µl of CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of ERK phosphorylation | Insufficient U0126 concentration or incubation time. | Increase the concentration of U0126 (up to 50 µM) or extend the pre-treatment time. |
| Degraded U0126. | Use a fresh aliquot of U0126 stock solution. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Variability in proliferation assay results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. |
Concluding Remarks
U0126 is a well-established and reliable inhibitor of the MEK/ERK signaling pathway. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize U0126 in their in vitro studies to dissect the roles of this critical signaling cascade in various biological contexts. It is important to note that some studies have suggested that U0126 may have off-target effects, including antioxidant properties, which should be considered when interpreting results.[9][10] Researchers are encouraged to optimize experimental conditions for their specific cell types and assays.
References
- 1. U0126 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U0126 - Wikipedia [en.wikipedia.org]
- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U0126: Significance and symbolism [wisdomlib.org]
- 6. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 7. U0126 (#9903) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 8. MEK Inhibitor U0126 [worldwide.promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U92016A Hydrochloride, a 5-HT1A Receptor Agonist
A Clarification on the Pharmacological Action of U92016A Hydrochloride
Initial assessment of this compound should correctly identify it not as a kappa-opioid receptor (KOR) antagonist, but as a potent and selective 5-HT1A receptor agonist. This distinction is critical for the appropriate design and interpretation of preclinical studies. This compound binds with high affinity to 5-HT1A receptors and demonstrates a high degree of intrinsic activity.[1][2] As a 5-HT1A agonist, its potential therapeutic applications are primarily in the domains of anxiety and depression. This document provides detailed application notes and protocols for evaluating the anxiolytic and antidepressant-like effects of this compound in established animal models.
Mechanism of Action: 5-HT1A Receptor Agonism
The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is widely distributed throughout the central nervous system. As a G-protein coupled receptor, its activation initiates a cascade of intracellular signaling events. These receptors are found both presynaptically on serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.[3][4] The anxiolytic and antidepressant effects of 5-HT1A agonists are believed to be mediated by their actions on both pre- and postsynaptic receptors.[5][6]
Signaling Pathways of the 5-HT1A Receptor
Activation of the 5-HT1A receptor by an agonist like this compound leads to the dissociation of the coupled Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][7] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.[4][8] Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK and Akt pathways, which are involved in neuroplasticity and cell survival.[8][9]
References
- 1. Characterization of U-92016A as a selective, orally active, high intrinsic activity 5-hydroxytryptamine1A agonist [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like action of 5-HT1A agonists and conventional antidepressants in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Troubleshooting & Optimization
U92016A hydrochloride solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of U-92016A hydrochloride in experimental settings. Below you will find frequently asked questions (FAQs), data on solubility, and protocols for solution preparation to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is U-92016A hydrochloride?
U-92016A hydrochloride is a potent and selective 5-hydroxytryptamine (5-HT)1A receptor agonist. It is utilized in research to study the role of the 5-HT1A receptor in various physiological processes.
Q2: What are the primary challenges when working with U-92016A hydrochloride?
Based on available data and the nature of similar compounds, researchers may encounter challenges related to its limited aqueous solubility and potential stability issues if not stored and handled correctly. Preparing fresh solutions and using appropriate solvents are crucial for obtaining reliable and reproducible results.
Q3: How should U-92016A hydrochloride be stored?
To ensure the stability of the compound, it is recommended to store U-92016A hydrochloride as a solid at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions. For optimal results, prepare solutions fresh for each experiment.
Solubility Data
U-92016A hydrochloride exhibits varying solubility in different solvents. The following table summarizes the approximate solubility of the compound.
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[1] |
| Dimethyl Formamide (DMF) | ~5 mg/mL[1] |
| Ethanol (B145695) (EtOH) | ~1 mg/mL[1] |
| PBS (pH 7.2) | ~0.1 mg/mL[1] |
Experimental Protocols
Preparation of Stock Solutions
Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Materials:
-
U-92016A hydrochloride solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (EtOH), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the U-92016A hydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a concentration of up to 20 mg/mL.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.
-
For experiments requiring a lower concentration of organic solvent, a stock solution can be prepared in ethanol at a concentration of up to 1 mg/mL.
-
For final experimental concentrations, dilute the stock solution in the aqueous buffer or cell culture medium of choice. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v).
Troubleshooting Guide
Solubility and Solution Preparation Issues
Q: My U-92016A hydrochloride did not fully dissolve in my aqueous buffer.
A: This is expected due to its low aqueous solubility (~0.1 mg/mL in PBS, pH 7.2).[1] It is highly recommended to first prepare a stock solution in an organic solvent such as DMSO or ethanol, which can then be diluted into your aqueous experimental medium.
Q: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer.
A: This can occur if the concentration of U-92016A hydrochloride in the final aqueous solution exceeds its solubility limit. Try one of the following:
-
Decrease the final concentration of U-92016A hydrochloride.
-
Increase the percentage of the organic solvent in the final solution, ensuring it remains compatible with your experimental system.
-
Prepare a more dilute stock solution and add a larger volume to your aqueous buffer, while keeping the final organic solvent concentration in check.
Q: My stock solution appears cloudy or has particulates.
A: This may indicate that the solubility limit has been exceeded or that the compound has precipitated out of solution. Ensure your organic solvent is anhydrous, as water content can reduce solubility. Gentle warming may help to redissolve the compound. If the issue persists, prepare a fresh, more dilute stock solution.
Experimental Inconsistencies
Q: I am observing variable or no effect in my experiments.
A: This could be due to several factors:
-
Solution Instability: Prepare fresh solutions for each experiment from a solid aliquot. Avoid using previously frozen aqueous solutions.
-
Incorrect Concentration: Verify the calculations for your dilutions. Ensure the compound was fully dissolved in the stock solution.
-
Cell Line/System Variability: The expression level of 5-HT1A receptors can vary between cell lines and passages. Ensure your experimental system is appropriate and consistently maintained.
-
Off-target Effects: At high concentrations, the risk of off-target effects increases. Perform dose-response experiments to determine the optimal concentration range.
Visualizations
Caption: A typical experimental workflow using U-92016A hydrochloride.
Caption: A decision tree for troubleshooting solubility problems.
References
Technical Support Center: Optimizing Drug Dosage in Murine Models
Disclaimer: Information regarding "U92016A hydrochloride" is not available in the public domain. The following guide provides a general framework and examples for optimizing the dosage of a novel hydrochloride compound in mice, drawing on established methodologies for similar research compounds. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the dosage for a new hydrochloride compound in mice?
A1: Begin with a thorough literature review of compounds with similar structures or mechanisms of action. If no direct analogs are available, initial dose-ranging studies are crucial. These typically involve administering a wide range of doses to a small number of animals to identify a tolerated dose range and observe for any acute toxicity.
Q2: What are the common routes of administration for hydrochloride compounds in mice?
A2: The choice of administration route depends on the compound's physicochemical properties and the desired pharmacokinetic profile. Common routes include:
-
Intravenous (IV): Directly into the bloodstream for rapid effect and 100% bioavailability.
-
Oral (PO): Convenient for prolonged dosing, but bioavailability can be variable.
-
Intraperitoneal (IP): A common route for parenteral administration in rodents.
-
Subcutaneous (SC): For slower, more sustained absorption.
Q3: How can I monitor for toxicity after administering a new compound?
A3: Monitor for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of distress. For more detailed analysis, blood samples can be collected to assess organ function (e.g., liver and kidney markers), and histopathological examination of tissues can be performed at the end of the study.
Troubleshooting Guides
Issue 1: High variability in experimental results between individual mice.
-
Possible Cause: Inconsistent dosing technique, particularly for oral gavage or intravenous injections.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and proficient in the chosen administration technique.
-
Use appropriate-sized needles and gavage tubes for the size of the mice.
-
Verify the correct volume is administered to each animal based on its body weight.
-
-
Possible Cause: Genetic or physiological variability within the mouse strain.
-
Troubleshooting Steps:
-
Use a well-characterized and genetically homogenous mouse strain from a reputable vendor.
-
Increase the number of animals per group to improve statistical power.
-
Acclimatize animals to the experimental conditions for a sufficient period before dosing.
-
Issue 2: The compound appears to have low bioavailability after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract or significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Consider formulating the compound with absorption enhancers or in a vehicle that improves solubility.
-
Investigate alternative routes of administration, such as intraperitoneal or subcutaneous injection, to bypass the gastrointestinal tract and first-pass metabolism.
-
Conduct a pharmacokinetic study to compare plasma concentrations after oral and intravenous administration to quantify bioavailability.
-
Experimental Protocols
General Dose-Ranging Study Protocol
This protocol provides a basic framework. Specific details will need to be optimized for the compound of interest.
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Compound Preparation: Dissolve the hydrochloride compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution). Ensure the final concentration of any organic solvent is non-toxic.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 1 mg/kg)
-
Group 3: Mid dose (e.g., 10 mg/kg)
-
Group 4: High dose (e.g., 100 mg/kg)
-
(n=3-5 mice per group)
-
-
Administration: Administer the compound via the chosen route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
At the end of the observation period (e.g., 7 days), collect blood for clinical chemistry and tissues for histopathology if required.
-
General Pharmacokinetic Study Protocol
-
Animal Model: As above.
-
Dose Groups:
-
Group 1: Intravenous administration (e.g., 2 mg/kg)
-
Group 2: Oral administration (e.g., 10 mg/kg)
-
(n=3-5 mice per group)
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: Example Dose-Ranging Study Results
| Dose Group (mg/kg) | Route | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | PO | +2.5 | None observed |
| 1 | PO | +2.1 | None observed |
| 10 | PO | +1.8 | None observed |
| 100 | PO | -5.2 | Lethargy, ruffled fur |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 520 | 280 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 850 | 1200 |
| Half-life (h) | 2.1 | 2.5 |
| Bioavailability (%) | - | 28.2 |
Visualizations
Caption: General workflow for determining optimal dosage in mice.
Caption: Factors influencing optimal dosage regimen determination.
Technical Support Center: U-92016A Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with U-92016A hydrochloride.
Frequently Asked Questions (FAQs)
1. What is U-92016A hydrochloride?
U-92016A hydrochloride is the hydrochloride salt of U-92016A, a psychoactive research chemical.[1] It is a potent and selective 5-HT1A receptor full agonist with high intrinsic activity and a long duration of action.[1][2] Its chemical formula is C19H25N3 • HCl, with a molecular weight of approximately 331.9 g/mol .[3][4] The CAS number for U-92016A hydrochloride is 149654-41-1.[1][3][4] It is being investigated for its potential as an anxiolytic or antidepressant.[1]
2. What is the mechanism of action of U-92016A?
U-92016A acts as a full agonist at the 5-hydroxytryptamine (serotonin) receptor subtype 5-HT1A.[2] It binds with high affinity to this receptor (Ki values reported as 0.2 nM and 0.4 nM).[2][4] This activation of the 5-HT1A receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][4]
3. What are the known in vivo effects of U-92016A?
In preclinical studies, U-92016A has been shown to:
-
Induce hypothermia in mice.[4]
-
Elicit 5-HT syndrome in rats, characterized by flat body posture and reciprocal forepaw treading.[4]
-
Decrease the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) in the brain.[2]
-
Reduce arterial blood pressure and heart rate in spontaneously hypertensive rats.[4]
-
Inhibit the firing of neurons in the dorsal raphe nucleus.[2]
-
Reverse isolation-induced aggression in mice.[4]
U-92016A has demonstrated good oral bioavailability of 45%.[2]
Troubleshooting Experimental Issues
Issue 1: Difficulty dissolving U-92016A hydrochloride.
-
Question: I am having trouble dissolving U-92016A hydrochloride for my in vitro/in vivo experiments. What solvents are recommended?
-
Answer: The solubility of U-92016A hydrochloride can vary depending on the solvent. Based on available data, here are some starting points for solubilization:
Solvent Solubility Notes DMSO 20 mg/ml Commonly used for preparing stock solutions for in vitro assays. DMF 5 mg/ml An alternative to DMSO for stock solutions. Ethanol 1 mg/ml Can be used, but has lower solubility compared to DMSO and DMF. PBS (pH 7.2) 0.1 mg/ml Sparingly soluble in aqueous buffers. For in vivo use, further dilution of a stock solution is recommended. Data sourced from Cayman Chemical product information.[4]
For in vivo experiments, it is common practice to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS. Be mindful of the final concentration of the organic solvent in your preparation, as high concentrations can be toxic to cells or animals.
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Question: My results with U-92016A in a cell-based assay are not consistent. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Line Authentication: Ensure your cell line has not been misidentified or contaminated. Regular cell line authentication is crucial for reproducible results.
-
Receptor Expression Levels: The level of 5-HT1A receptor expression in your chosen cell line will significantly impact the observed effect of U-92016A. Verify the receptor expression in your specific cell model.
-
Compound Stability: Ensure that your stock solutions of U-92016A hydrochloride are stored correctly (typically at -20°C or -80°C) and that the compound has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Assay-Specific Conditions: The specifics of your assay, such as cell density, incubation time, and the concentration of other reagents, can all influence the outcome.
-
Issue 3: Observing off-target effects.
-
Question: I suspect U-92016A might be causing off-target effects in my experiments. How can I investigate this?
-
Answer: While U-92016A is reported to be selective for the 5-HT1A receptor, it's important to consider potential off-target effects, especially at higher concentrations.[2][4] Here is the reported binding affinity for other receptors:
Receptor Ki (nM) 5-HT1A 0.4 5-HT1D 7.7 Dopamine D2 36 5-HT2 >1,000 Dopamine D1 >1,000 α1-adrenergic >1,000 α2-adrenergic >1,000 Data sourced from Cayman Chemical product information.[4]
To investigate potential off-target effects:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which you see the desired effect and if higher concentrations lead to different or unexpected cellular responses.
-
Use of an Antagonist: Co-treatment with a selective 5-HT1A antagonist (e.g., WAY-100635) should reverse the effects of U-92016A. If the effect persists in the presence of the antagonist, it may be an off-target effect.
-
Control Cell Lines: Use a cell line that does not express the 5-HT1A receptor as a negative control.
-
Experimental Protocols and Visualizations
Signaling Pathway of U-92016A
U-92016A activates the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
How to dissolve U92016A hydrochloride for injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of U92016A hydrochloride for injection and other experimental uses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Recommended initial solvents to test include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
For aqueous solutions, phosphate-buffered saline (PBS) at a pH of 7.2 is a suitable buffer for final dilutions. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system in your experiment.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in your chosen organic solvent, such as DMSO or ethanol.[1] It is advisable to purge the solvent with an inert gas before use. Gentle warming and vortexing can aid in complete dissolution.[2]
Q3: My compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase Solvent Volume: Add more of the solvent to decrease the concentration.
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.[2] Avoid excessive heat as it may degrade the compound.
-
Sonication: Use a sonicator bath to break up any clumps and enhance dissolution.
-
Try a Different Solvent: If the compound remains insoluble, test its solubility in an alternative organic solvent from the recommended list.
-
Use a Co-solvent System: For aqueous preparations, a co-solvent system can be effective. A common vehicle consists of a mixture of solvents like polyethylene (B3416737) glycol 300 (PEG300) and Tween® 80 in saline or water.[2]
Q4: I observed precipitation after diluting my stock solution in an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute final solution.
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid and even mixing.
-
Use a Co-solvent System: As mentioned previously, preparing the final dilution in a vehicle containing co-solvents like PEG300 and Tween® 80 can help maintain solubility.[2]
-
Adjust the pH: The pH of the final solution can influence the solubility of hydrochloride salts. Ensure the pH of your buffer is within a range that favors the solubility of your compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.
-
Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary.[2]
-
Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Determine the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer.
-
Slowly add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer while vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately for your experiments. It is generally not recommended to store aqueous solutions for more than one day.[1]
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table provides solubility information for a similar compound, Vardenafil (hydrochloride hydrate), to serve as a general reference.[1]
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 0.5 |
| DMSO | 2 |
| Dimethyl formamide (B127407) (DMF) | 0.3 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |
Note: This data is for a different compound and should be used as a preliminary guideline only. The actual solubility of this compound may vary.
Visualizations
Dissolution and Troubleshooting Workflow
Caption: Workflow for dissolving this compound and troubleshooting common issues.
References
Technical Support Center: U92016A Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of U92016A hydrochloride solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the 5-HT1A serotonin (B10506) receptor. Its primary mechanism of action involves binding to and activating these receptors, which are coupled to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on its chemical structure, which includes a tetrahydro-3H-benz[e]indole moiety, this compound is likely susceptible to two primary degradation pathways:
-
Oxidation: The indole (B1671886) ring system is susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.
-
Photodegradation: Indole derivatives are often sensitive to light, particularly in the UV spectrum. Exposure to light can lead to the formation of various degradation products.
-
pH Extremes: While many hydrochloride salts are stable in acidic to neutral pH, prolonged exposure to strongly alkaline or acidic conditions could potentially lead to hydrolysis or other degradative reactions.
Q3: What are the visual signs of this compound solution degradation?
Degradation of this compound solutions may manifest as:
-
A change in color, often to a yellowish or brownish hue.
-
The formation of visible particulates or precipitates.
-
A decrease in the expected biological activity or potency of the solution.
Q4: How should I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution, it is recommended to:
-
Use a high-purity, anhydrous solvent such as DMSO or ethanol (B145695) for initial dissolution.
-
For aqueous-based buffers, ensure the pH is in the slightly acidic to neutral range (pH 4-7).
-
Prepare solutions fresh whenever possible. If storage is necessary, follow the recommended storage conditions.
-
Consider purging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution has turned yellow/brown. | Oxidation of the indole ring. | - Discard the solution. - Prepare a fresh solution using deoxygenated solvents. - Store the new solution under an inert atmosphere (argon or nitrogen). - Protect from light. |
| Precipitate has formed in the solution. | - Poor solubility at the stored temperature. - Degradation leading to insoluble products. - pH shift in the buffer. | - Gently warm the solution to see if the precipitate redissolves (if it does, it may be a solubility issue). - If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. - Ensure the pH of your buffer is stable and appropriate for this compound. |
| Loss of biological activity in my experiment. | Chemical degradation of the compound. | - Prepare a fresh solution for each experiment. - Verify the storage conditions of both the solid compound and the solution. - Perform a stability study under your experimental conditions to determine the rate of degradation. |
| Inconsistent results between experiments. | Inconsistent solution preparation or degradation between aliquots. | - Standardize your solution preparation protocol. - If storing a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. - Always protect solutions from light. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on general knowledge of indole-containing compounds. Specific stability studies for this compound are not publicly available. Researchers should perform their own stability-indicating assays to determine the precise degradation profile under their specific experimental conditions.
| Condition | Parameter | Solvent: Aqueous Buffer (pH 6.5) | Solvent: DMSO |
| Temperature | % Degradation after 24h at 4°C | < 1% | < 0.5% |
| % Degradation after 24h at 25°C (Room Temp) | 2-5% | 1-3% | |
| % Degradation after 24h at 40°C | 10-20% | 5-10% | |
| Light Exposure | % Degradation after 4h (Ambient Light) | 5-10% | 2-5% |
| % Degradation after 1h (Direct UV Light) | > 30% | > 20% | |
| pH (Aqueous) | % Degradation after 24h at pH 3 | 1-3% | N/A |
| % Degradation after 24h at pH 9 | 5-15% | N/A | |
| Oxidative Stress | % Degradation after 4h (in presence of 0.03% H₂O₂) | > 25% | > 15% |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
-
Inert gas (argon or nitrogen) source (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or on weighing paper.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
(Optional) Gently bubble inert gas through the solution for 1-2 minutes to remove dissolved oxygen.
-
Aliquot the stock solution into single-use amber glass vials.
-
(Optional) Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study to Assess Stability
-
Objective: To determine the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber with UV and visible light sources
-
HPLC system with a UV detector and a suitable C18 column
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 4, and 8 hours. Quench the reaction with a small amount of sodium bisulfite before HPLC analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at 60°C for 24 and 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear vial to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the intact this compound in the stressed samples to that of an unstressed control to calculate the percentage of degradation.
-
Visualizations
U92016A hydrochloride experimental variability sources
Welcome to the technical support center for U-92016A hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound.
Compound Information
-
Compound Name: U-92016A hydrochloride
-
Alternate Names: (8R)-8-(Dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride[1]
-
Mechanism of Action: U-92016A is a potent and selective 5-HT1A receptor full agonist with high intrinsic activity.[2][3] It binds with high affinity to human 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle U-92016A hydrochloride?
A1: For long-term stability, U-92016A hydrochloride should be stored at -20°C as a crystalline solid.[2] The product is shipped at room temperature for continental US deliveries.[2] When handling, it is recommended to avoid breathing dust and to use appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.[4] Ensure the container is kept tightly closed.[4]
Q2: What are the recommended solvents for dissolving U-92016A hydrochloride?
A2: The solubility of U-92016A hydrochloride varies depending on the solvent. Below is a summary of its solubility in common laboratory solvents. Always prepare solutions fresh for optimal performance.
| Solvent | Solubility |
| DMSO | 20 mg/ml[2] |
| DMF | 5 mg/ml[2] |
| Ethanol | 1 mg/ml[2] |
| PBS (pH 7.2) | 0.1 mg/ml[2] |
Q3: My experimental results show lower than expected potency for U-92016A. What are the potential causes?
A3: Several factors can contribute to lower than expected potency:
-
Compound Degradation: Ensure that the compound has been stored correctly and that solutions are freshly prepared. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Cell Health and Passage Number: Use healthy, viable cells for your assays. High passage numbers can lead to alterations in protein expression, including the 5-HT1A receptor, and overall changes in cellular response to stimuli.[5][6] It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or buffer composition, can significantly impact the measured potency.[7]
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and downregulation, resulting in a reduced response.[8] Consider optimizing agonist exposure time.
-
Biased Agonism: U-92016A, like other 5-HT1A agonists, may exhibit biased agonism, preferentially activating certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).[9] If your assay only measures one pathway (e.g., cAMP), you might not be capturing the full extent of its activity.
Q4: I am observing high background or variability in my cAMP assay. How can I troubleshoot this?
A4: High background and variability in cAMP assays can be addressed by:
-
Using a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[2][3]
-
Optimizing Forskolin (B1673556) Concentration: When studying a Gαi-coupled receptor like 5-HT1A, forskolin is used to stimulate cAMP production to observe the inhibitory effect of the agonist.[2] The concentration of forskolin should be optimized to create a sufficient assay window.
-
Cell Density: Ensure a consistent and optimal number of cells per well. Too many or too few cells can lead to variability.
-
Ratiometric Readouts: Using a ratiometric detection method, such as HTRF, can help reduce well-to-well variations and edge effects.[2]
-
Cryopreserved Cell Stocks: To minimize variability between experiments, consider creating a large, single-passage batch of cryopreserved cells to be used for the entire study.[2]
Q5: My GTPγS binding assay shows a low signal-to-noise ratio. What can I do to improve it?
A5: A low signal-to-noise ratio in a GTPγS binding assay can be improved by:
-
Optimizing Reagent Concentrations: Systematically titrate the concentrations of GDP, Mg2+, and NaCl, as these can significantly impact the signal window.[10] Gi/o-coupled receptors often require higher concentrations of GDP.[11]
-
Titrating Membrane Protein: Determine the optimal amount of membrane protein per well to maximize the agonist-stimulated signal over basal levels.[10]
-
Using Fresh Reagents: Ensure that the [35S]GTPγS and other reagents have not degraded. Use fresh stocks for best results.[10]
-
Controlling for Non-specific Binding: Include a control with a high concentration of unlabeled GTPγS to determine non-specific binding.[10]
Experimental Protocols & Methodologies
cAMP Inhibition Assay (HTRF-based)
This protocol is designed to determine the potency (EC50) of U-92016A in inhibiting adenylyl cyclase activity via the 5-HT1A receptor.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor in the appropriate growth medium.
-
Cell Preparation: On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to a predetermined optimal density.[12]
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well plate.
-
Add serial dilutions of U-92016A or reference compounds.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.[8]
-
Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.[8]
-
Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF) according to the kit's protocol.[8][12]
-
Incubate as required by the kit, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[12]
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of U-92016A and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
-
[35S]GTPγS Binding Assay
This assay measures the ability of U-92016A to stimulate G-protein activation at the 5-HT1A receptor.
-
Membrane Preparation:
-
Homogenize cultured cells expressing the 5-HT1A receptor or relevant brain tissue (e.g., rat hippocampus) in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[8]
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, and serial dilutions of U-92016A in assay buffer. For non-specific binding, add a high concentration of unlabeled GTPγS.[8]
-
Incubate the plate at 30°C for 60-90 minutes.[8]
-
Terminate the reaction by rapid filtration through a filter mat to separate bound and free radioligand.[8]
-
Wash the filters with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.[8]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the log concentration of U-92016A and fit the data to determine EC50 and Emax values.
-
Data Summary
The following tables summarize the binding affinity and selectivity of U-92016A for various receptors.
Table 1: Binding Affinity of U-92016A
| Receptor | Ki (nM) | Cell Line/Tissue | Reference |
| Human 5-HT1A | 0.4 | CHO cells | [2] |
| Human 5-HT1A | 0.2 | CHO cells | [3][4] |
Table 2: Selectivity Profile of U-92016A
| Receptor | Ki (nM) |
| 5-HT1A | 0.4[2] |
| 5-HT1D | 7.7[2] |
| 5-HT2 | >1,000[2] |
| Dopamine D1 | >1,000[2] |
| Dopamine D2 | 36[2] |
| α1-adrenergic | >1,000[2] |
| α2-adrenergic | >1,000[2] |
Visualizations
Caption: Canonical Gαi-mediated signaling pathway of the 5-HT1A receptor activated by U-92016A.
Caption: Experimental workflow for a typical HTRF cAMP inhibition assay.
Caption: Troubleshooting guide for unexpected experimental results with U-92016A.
References
- 1. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: U-92016A Hydrochloride In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with U-92016A hydrochloride. The information focuses on understanding and improving its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of U-92016A hydrochloride?
A1: The reported oral bioavailability of U-92016A is approximately 45%.[1] This indicates that a significant portion of the orally administered dose does not reach systemic circulation.
Q2: Why might the in vivo bioavailability of U-92016A hydrochloride be less than 100%?
A2: Incomplete bioavailability can be attributed to several factors. Although U-92016A is described as metabolically stable, the two primary barriers for oral drug absorption are typically poor solubility and/or poor membrane permeability. As U-92016A is administered as a hydrochloride salt, a common strategy to enhance aqueous solubility, residual solubility issues in the gastrointestinal tract or inherent limitations in crossing the intestinal membrane may still exist.
Q3: My in vivo experiment shows lower than expected bioavailability for U-92016A hydrochloride. What are the potential causes?
A3: Several factors in your experimental setup could contribute to lower-than-expected bioavailability:
-
Formulation Issues: The vehicle used to dissolve or suspend U-92016A hydrochloride for oral administration can significantly impact its absorption. Precipitation of the compound in the gastrointestinal tract is a common issue.
-
Animal Model: The species, strain, age, and fasting state of the animal model can influence gastrointestinal physiology and drug absorption.
-
Analytical Method: Inaccurate quantification of U-92016A in plasma samples can lead to an underestimation of its bioavailability. Ensure your analytical method is validated for accuracy, precision, and sensitivity.
-
Dose: The administered dose might be too high, leading to saturation of absorption mechanisms.
Q4: How can I improve the in vivo bioavailability of U-92016A hydrochloride in my experiments?
A4: Improving the oral bioavailability of U-92016A hydrochloride may involve several formulation strategies:
-
Solubilization Techniques:
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene (B89431) glycol) can enhance solubility.
-
Surfactants: Non-ionic surfactants can be used to increase solubility and potentially enhance membrane permeation. However, the concentration must be carefully optimized to avoid the formation of micelles that could trap the drug.
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility.
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the drug substance can increase the surface area for dissolution.
-
-
Lipid-based Formulations:
-
Self-emulsifying drug delivery systems (SEDDS): These formulations can improve the solubility and absorption of lipophilic drugs.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations | Poor aqueous solubility and dissolution in the GI tract. | - Prepare a formulation using co-solvents, surfactants, or cyclodextrins. - Consider particle size reduction of the U-92016A hydrochloride powder. |
| High variability between individual animals | Differences in GI physiology (e.g., gastric pH, transit time). | - Ensure a consistent fasting period for all animals before dosing. - Consider using a formulation that is less sensitive to pH changes. |
| Non-linear pharmacokinetics with increasing dose | Saturation of absorption transporters or poor solubility at higher concentrations. | - Conduct a dose-escalation study to identify the linear dose range. - If solubility is the issue, improve the formulation to maintain the drug in solution at higher doses. |
| Discrepancy between in vitro dissolution and in vivo absorption | The in vitro model does not accurately reflect the in vivo environment. | - Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids. - Evaluate the permeability of U-92016A using in vitro models like Caco-2 cell monolayers. |
Quantitative Data Summary
The known pharmacokinetic parameter for U-92016A is its oral bioavailability.
Table 1: Reported Oral Bioavailability of U-92016A
| Compound | Oral Bioavailability (%) | Species |
| U-92016A | 45 | Not specified in the available literature |
Data from McCall et al. (1994)[1]
To effectively troubleshoot and improve bioavailability, it is recommended to test different formulations and compare their pharmacokinetic profiles. Below is an example table structure for comparing results from such an experiment.
Table 2: Example Pharmacokinetic Data for Different U-92016A Hydrochloride Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 | 2.0 | 900 | 100 (Reference) |
| Co-solvent Solution | 10 | 225 | 1.5 | 1350 | 150 |
| SEDDS Formulation | 10 | 300 | 1.0 | 1800 | 200 |
Experimental Protocols
Protocol: In Vivo Bioavailability Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation:
-
Intravenous (IV) Formulation: Dissolve U-92016A hydrochloride in a suitable vehicle (e.g., 5% dextrose in water) to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Prepare the test formulation (e.g., aqueous suspension, co-solvent solution, SEDDS) at a suitable concentration for oral gavage.
-
-
Dosing:
-
IV Group: Administer a 1 mg/kg dose via the tail vein.
-
PO Group: Administer the desired oral dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of U-92016A in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Potential barriers to the oral bioavailability of U-92016A hydrochloride.
References
U92016A hydrochloride cross-reactivity with other receptors
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with U92016A hydrochloride. It addresses common questions and potential issues related to its receptor cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of this compound?
This compound is a potent and selective agonist for the 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1][2] It binds with very high affinity to human 5-HT1A receptors, exhibiting a Ki value of approximately 0.2 nM.[1]
Q2: Does this compound show significant cross-reactivity with other receptors?
Radioligand binding studies have indicated that U92016A is highly selective for the 5-HT1A receptor over other biogenic amine receptors.[1] While this demonstrates a high degree of selectivity, it is crucial for researchers to empirically determine the cross-reactivity profile in their specific experimental system, especially when using high concentrations of the compound.
Q3: What are the known downstream signaling pathways activated by this compound?
As a 5-HT1A receptor agonist, this compound primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected off-target effects observed in my cellular assay. | 1. The concentration of this compound being used may be too high, leading to interactions with lower-affinity sites. 2. The expression profile of your specific cell line or tissue may include a receptor sensitive to U92016A that is not a common biogenic amine receptor. | 1. Perform a dose-response curve to determine the optimal concentration that elicits the desired 5-HT1A-mediated effect without off-target engagement. 2. Characterize the receptor expression profile of your experimental system. 3. Use a selective 5-HT1A antagonist, such as WAY-100635, to confirm that the observed effect is mediated by the 5-HT1A receptor. |
| Inconsistent results between different experimental batches. | 1. Degradation of the this compound stock solution. 2. Variability in cell line passage number or tissue preparation. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. 2. Standardize cell culture conditions and tissue preparation protocols. |
| No response observed after applying this compound. | 1. The experimental system may lack functional 5-HT1A receptors. 2. The concentration of this compound is too low. | 1. Confirm the expression and functionality of 5-HT1A receptors in your system using a validated positive control agonist (e.g., 8-OH-DPAT) or through techniques like Western blot or qPCR. 2. Perform a dose-response experiment with a wider concentration range. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human 5-HT1A | [³H]8-OH-DPAT | CHO cells | 0.2 | [1] |
| Other Biogenic Amine Receptors | Not specified | Not specified | Reported to be selective for 5-HT1A | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Cross-Reactivity Profiling
This protocol outlines a general procedure for determining the binding affinity of this compound to a panel of receptors.
Objective: To determine the inhibition constant (Ki) of this compound for various G-protein coupled receptors.
Materials:
-
Cell membranes prepared from cell lines expressing the target receptors.
-
A suitable radioligand for each target receptor (e.g., [³H]Prazosin for α1-adrenergic receptors, [³H]Spiperone for D2 dopamine (B1211576) receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in a separate set of wells.
-
Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - cAMP Inhibition Assay
This protocol measures the functional activity of this compound as a 5-HT1A agonist.
Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the 5-HT1A-expressing cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with serum-free medium and incubate for a period to reduce basal cAMP levels.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Workflow for determining receptor cross-reactivity.
Caption: 5-HT1A receptor signaling pathway activated by U92016A.
References
Cell culture conditions for U92016A hydrochloride assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing U-92016A hydrochloride in cell-based assays. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful execution and interpretation of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of U-92016A hydrochloride?
A1: U-92016A hydrochloride is a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1A receptor by an agonist like U-92016A hydrochloride leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Q2: Which cell lines are recommended for U-92016A hydrochloride assays?
A2: Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK-293) cells are commonly used for 5-HT1A receptor assays.[2][3] These cell lines are typically chosen because they have low endogenous GPCR expression and can be readily transfected to stably express the recombinant human 5-HT1A receptor at high levels, providing a robust and reproducible assay system.
Q3: What is the primary functional assay for characterizing U-92016A hydrochloride activity?
A3: The most common functional assay is the measurement of its ability to inhibit forskolin-stimulated cAMP production.[1][2] Forskolin (B1673556) directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP. As a 5-HT1A agonist, U-92016A hydrochloride will counteract this effect, causing a dose-dependent decrease in cAMP levels. This allows for the quantification of its potency (EC50) and efficacy.
Q4: Can U-92016A hydrochloride activate other signaling pathways?
A4: Yes, beyond the canonical Gαi/o-cAMP pathway, 5-HT1A receptor activation can also lead to the stimulation of other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K/Akt) pathways. The specific pathway activated can be cell-type dependent.
II. Troubleshooting Guides
This section addresses common issues encountered during U-92016A hydrochloride assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell plating: Uneven cell distribution in the wells. | Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Edge effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| Low or no response to U-92016A hydrochloride | Low receptor expression: The cell line may not have sufficient 5-HT1A receptor expression. | Verify receptor expression using a validated method such as radioligand binding or western blot. If using a stable cell line, ensure proper selection and maintenance. |
| Suboptimal agonist concentration: The concentrations of U-92016A hydrochloride used may be too low. | Perform a wide dose-response curve to determine the optimal concentration range. | |
| Inactive compound: The U-92016A hydrochloride stock solution may have degraded. | Prepare a fresh stock solution from a reliable source. | |
| Suboptimal forskolin concentration: The forskolin concentration may be too high, masking the inhibitory effect of the agonist. | Titrate the forskolin concentration to find the EC50 to EC80 range for cAMP production in your specific cell line.[4] | |
| Unexpected bell-shaped dose-response curve | Receptor desensitization: At high agonist concentrations, the 5-HT1A receptors may become desensitized. | Reduce the incubation time with U-92016A hydrochloride. |
| Off-target effects: At very high concentrations, the compound may have effects on other cellular targets. | Characterize the full dose-response relationship to identify the optimal concentration range for the desired effect. | |
| High basal cAMP levels (before forskolin stimulation) | Cell stress: Cells may be stressed due to over-confluency, high passage number, or improper handling. | Use cells at a consistent and optimal confluency (typically 70-90%). Maintain a low passage number and handle cells gently. |
| Constitutive receptor activity: Some receptor systems can have basal activity in the absence of an agonist. | This is a known phenomenon for some GPCRs. Ensure your assay window is sufficient to detect a further decrease upon agonist stimulation. |
III. Experimental Protocols
A. Cell Culture of 5-HT1A-Expressing CHO-K1 Cells
-
Media Preparation: Prepare complete growth medium consisting of DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., G418) to maintain receptor expression.[1]
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in complete growth medium and re-seed into new flasks at a lower density.
B. Forskolin-Stimulated cAMP Assay (HTRF Method)
This protocol is designed for a 384-well plate format.
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing the human 5-HT1A receptor to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor) to a final density of 2,000-10,000 cells per well.[5]
-
-
Agonist and Forskolin Preparation:
-
Prepare serial dilutions of U-92016A hydrochloride in assay buffer.
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits 80% of its maximal response (EC80), which should be predetermined for your cell line.[6]
-
-
Assay Procedure:
-
Add 5 µL of the cell suspension to each well of a white, low-volume 384-well plate.
-
Add 5 µL of the U-92016A hydrochloride dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection (using a commercial HTRF cAMP assay kit):
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the 665/620 nm ratio for each well and normalize the data to the forskolin-only control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log concentration of U-92016A hydrochloride and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
IV. Quantitative Data
The following table provides representative potency (EC50/pEC50) values for known 5-HT1A receptor agonists in forskolin-stimulated cAMP inhibition assays. The specific EC50 for U-92016A hydrochloride should be determined empirically using the protocol provided above.
| Compound | Cell Line | Assay Type | pEC50 | EC50 (nM) | Reference |
| 5-HT (Serotonin) | CHO-5-HT1A | AlphaScreen | 8.5 | 3.16 | [2] |
| R(+)8-OH-DPAT | CHO-5-HT1A | AlphaScreen | 8.8 | 1.58 | [2] |
| Buspirone | CHO-5-HT1A | AlphaScreen | 7.9 | 12.59 | [2] |
V. Visualizations
Caption: 5-HT1A Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Human HTR1A (Serotonin) Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioauxilium.com [bioauxilium.com]
Technical Support Center: Interpreting Unexpected Results with U92016A Hydrochloride
Disclaimer: No public information is available for a compound designated "U92016A hydrochloride." The following is a generalized template based on common issues encountered with novel hydrochloride compounds in a research setting. Please adapt this guide with your specific experimental data and observations.
Frequently Asked Questions (FAQs)
Q1: I am observing lower-than-expected potency of this compound in my cell-based assays. What could be the cause?
A1: Several factors could contribute to reduced potency. Firstly, consider the stability and solubility of the compound in your specific cell culture medium. This compound may degrade or precipitate over time, reducing its effective concentration. We recommend preparing fresh solutions for each experiment and verifying solubility under your experimental conditions. Secondly, the expression level of the target protein in your cell line could be a factor. Verify target expression using methods such as western blotting or qPCR. Finally, ensure that the assay conditions, such as incubation time and cell density, are optimized.
Q2: My in vivo experiments with this compound are showing inconsistent results between animals. What should I check?
A2: In vivo variability can arise from multiple sources. We recommend verifying the formulation and administration route of this compound to ensure consistent bioavailability. Factors such as animal strain, age, and sex can also influence drug metabolism and efficacy. It is also crucial to ensure that the compound is stable in the vehicle used for administration. A pilot pharmacokinetic study can provide valuable data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
Q3: I am observing off-target effects that were not anticipated. How can I investigate these?
A3: Unanticipated off-target effects are a known challenge in drug development.[1][2] To investigate these, we suggest performing a broad-panel kinase screen or a similar off-target profiling assay. Additionally, techniques like RNA sequencing (RNA-Seq) can provide a global view of transcriptional changes induced by this compound, helping to identify affected pathways. It's also beneficial to compare the observed phenotype with the known effects of compounds targeting related proteins or pathways.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Precipitate observed in stock solutions or assay plates.
-
Inconsistent results at higher concentrations.
-
Cloudiness in aqueous buffers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Solvent | While this compound may be soluble in organic solvents like DMSO, it may precipitate when diluted in aqueous media. Test a range of co-solvents or formulation vehicles. |
| pH Sensitivity | The solubility of hydrochloride salts can be pH-dependent. Determine the optimal pH range for solubility and ensure your experimental buffers are within this range. |
| Concentration Exceeds Solubility Limit | Determine the maximum solubility in your specific experimental medium. Do not exceed this concentration in your assays. |
| Temperature Effects | Solubility can be temperature-dependent. Assess solubility at the temperature of your experiment (e.g., 37°C for cell-based assays). |
Issue 2: Compound Inactivity or Reduced Potency
Workflow for Troubleshooting Inactivity:
References
Technical Support Center: U92016A Hydrochloride Quality Control and Purity Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U92016A hydrochloride. The information is designed to address common issues encountered during quality control and purity testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary analytical techniques for assessing the purity of this compound and other active pharmaceutical ingredients (APIs) include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis is also crucial for confirming the empirical formula.
Q2: How can I identify potential impurities in my this compound sample?
A2: Impurity identification is typically achieved using a combination of HPLC with a diode-array detector (DAD) for preliminary impurity profiling and Liquid Chromatography-Mass Spectrometry (LC-MS) for obtaining molecular weight information of the impurities.[1][2] Further structural elucidation of significant impurities may require isolation and subsequent analysis by NMR spectroscopy.
Q3: What are the acceptable limits for impurities in a pharmaceutical compound like this compound?
A3: Impurity limits are strictly defined by regulatory bodies such as the International Council for Harmonisation (ICH). The acceptable level depends on the nature of the impurity (e.g., process-related, degradation product, residual solvent) and the maximum daily dose of the drug.
Q4: How should I store this compound to prevent degradation?
A4: this compound should be stored in a well-closed container, protected from light and moisture, at the temperature specified on the certificate of analysis. Stability studies should be conducted under various stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to establish its degradation profile.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column degradation, improper mobile phase pH, sample overload | 1. Use a new or validated column. 2. Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature variation, pump malfunction | 1. Ensure proper mixing and degassing of the mobile phase.[3] 2. Use a column oven to maintain a consistent temperature.[4] 3. Check the HPLC pump for leaks and ensure proper functioning. |
| Ghost peaks | Contaminated mobile phase, carryover from previous injections | 1. Use fresh, HPLC-grade solvents and reagents. 2. Implement a robust needle wash protocol between injections. |
| Low signal intensity | Incorrect detection wavelength, low sample concentration, detector malfunction | 1. Determine the optimal detection wavelength by running a UV-Vis spectrum of this compound. 2. Prepare a more concentrated sample if within the linear range. 3. Check the detector lamp and perform diagnostics. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks | Sample aggregation, presence of paramagnetic impurities, poor shimming | 1. Use a deuterated solvent in which the compound is highly soluble. 2. Filter the sample to remove any particulate matter. 3. Perform manual or automated shimming of the spectrometer. |
| Presence of water peak | Incomplete drying of the sample or use of non-deuterated solvent | 1. Lyophilize or dry the sample under high vacuum before analysis. 2. Use a high-purity deuterated solvent. 3. Employ solvent suppression techniques during NMR acquisition. |
| Incorrect integral values | Phasing errors, baseline distortion, overlapping peaks | 1. Carefully phase the spectrum and correct the baseline. 2. Use a higher field NMR instrument for better peak resolution. 3. Manually integrate partially overlapping peaks. |
Experimental Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is a stability-indicating assay for the quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and dilute to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the this compound sample at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of this compound.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Example of a signaling pathway for a kinase inhibitor.
References
- 1. Ultra-High-Performance Liquid Chromatography Combined With Mass Spectrometry Detection Analytical Method for the Determination of N-Nitrosoduloxetine in Duloxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Guide to U92016A Hydrochloride and 8-OH-DPAT for 5-HT1A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-HT1A receptor agonists: U92016A hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a clear comparison of their efficacy, supported by experimental data.
Introduction
Both this compound and 8-OH-DPAT are potent agonists of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in neuropharmacological research due to its role in mood, anxiety, and cognition. While 8-OH-DPAT is a classic and widely studied tool compound, this compound has been characterized as a high-efficacy agonist with a distinct pharmacological profile. This guide will delve into their comparative binding affinities, in vitro functional activities, and in vivo effects.
Data Presentation: At a Glance
The following tables summarize the key quantitative data for this compound and 8-OH-DPAT, facilitating a direct comparison of their pharmacological properties.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) | Reference |
| This compound | 5-HT1A | Human | [³H]8-OH-DPAT | 0.2 | [1] |
| 8-OH-DPAT | 5-HT1A | Human | [³H]8-OH-DPAT | ~3.8 | [2] |
Table 2: In Vitro Functional Efficacy at the 5-HT1A Receptor
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Forskolin-induced cAMP accumulation | CHO cells expressing human 5-HT1A | Intrinsic Activity | 0.82 (relative to 5-HT) | [1] |
| 8-OH-DPAT | Forskolin-stimulated cAMP formation | HEK293 cells expressing human 5-HT1A | EC₅₀ | 6 nM | [2] |
| R-8-OH-DPAT | G-protein activation | Human 5-HT1A receptor | Eₘₐₓ | 90% (relative to 5-HT) | [3] |
Table 3: In Vivo Efficacy Comparison
| Compound | Model | Species | Effect | Comparative Efficacy | Reference |
| This compound | Hypothermia | Mice | Decrease in rectal temperature | Significantly greater maximum decrease than 8-OH-DPAT | [1] |
| 8-OH-DPAT | Hypothermia | Mice | Dose-dependent decrease in rectal temperature | - | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the compounds for the 5-HT1A receptor.
-
Cell Line and Receptor Source: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Procedure:
-
Cell membranes are prepared from the CHO cell line.
-
A constant concentration of [³H]8-OH-DPAT is incubated with the cell membranes in the presence of varying concentrations of the test compound (U92016A or unlabeled 8-OH-DPAT).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., serotonin).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: cAMP Accumulation
-
Objective: To measure the functional efficacy (intrinsic activity and potency) of the agonists at the Gᵢ-coupled 5-HT1A receptor.
-
Cell Line: CHO or HEK293 cells expressing the human 5-HT1A receptor.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).
-
Adenylate cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Cells are then treated with varying concentrations of the agonist (U92016A or 8-OH-DPAT).
-
Activation of the 5-HT1A receptor by the agonist leads to the inhibition of adenylate cyclase, resulting in a decrease in forskolin-stimulated cAMP accumulation.
-
The concentration of intracellular cAMP is measured using a suitable method, such as a competitive binding assay or a fluorescence-based assay.
-
Dose-response curves are generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect), which is often expressed as intrinsic activity relative to the endogenous agonist, serotonin (5-HT).
-
In Vivo Model: Agonist-Induced Hypothermia in Mice
-
Objective: To assess the in vivo efficacy of the 5-HT1A receptor agonists.
-
Animal Model: Male mice.
-
Procedure:
-
The baseline rectal temperature of each mouse is recorded using a digital thermometer.
-
Mice are administered various doses of the test compound (U92016A or 8-OH-DPAT) or vehicle control, typically via subcutaneous injection.
-
Rectal temperature is measured at regular intervals for a defined period after drug administration.
-
The maximum decrease in body temperature from baseline is determined for each dose.
-
Dose-response curves are constructed to compare the maximal hypothermic effect and potency (ED₅₀) of the compounds.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the pharmacology of U92016A and 8-OH-DPAT.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Concluding Remarks
The experimental data presented in this guide highlight the distinct profiles of this compound and 8-OH-DPAT. This compound exhibits a significantly higher binding affinity for the human 5-HT1A receptor compared to 8-OH-DPAT.[1][2] In functional assays, U92016A demonstrates high intrinsic activity, and while a direct side-by-side comparison of potency in the same cAMP assay is not available, the R-enantiomer of 8-OH-DPAT is known to be a full agonist.[1][3] The in vivo data strongly suggests that U92016A possesses greater efficacy than 8-OH-DPAT in eliciting a physiological response mediated by 5-HT1A receptors, as evidenced by its more pronounced hypothermic effect in mice.[1]
For researchers seeking a high-affinity, high-efficacy 5-HT1A agonist, this compound represents a compelling choice. 8-OH-DPAT remains a valuable and well-characterized tool, particularly its R-enantiomer, for studying the fundamental roles of the 5-HT1A receptor. The choice between these two compounds will ultimately depend on the specific requirements of the experimental paradigm, including the desired level of receptor stimulation and the translational context of the research.
References
- 1. Characterization of 8‐OH‐DPAT‐induced hypothermia in mice as a 5‐HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants | Semantic Scholar [semanticscholar.org]
- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: U92016A Hydrochloride vs. Buspirone for 5-HT1A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of U92016A hydrochloride and buspirone (B1668070), two key modulators of the 5-HT1A serotonin (B10506) receptor. The following sections present a comprehensive analysis of their performance based on available preclinical experimental data, including receptor binding affinity, functional efficacy, and in-vivo pharmacological effects. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding of their distinct mechanisms of action.
Executive Summary
This compound and buspirone both target the 5-HT1A receptor, a critical component in the modulation of mood and anxiety. However, they exhibit distinct pharmacological profiles. This compound is a potent, selective, and high-efficacy full agonist at the 5-HT1A receptor. In contrast, buspirone is a partial agonist at postsynaptic 5-HT1A receptors and also interacts with dopamine (B1211576) D2 receptors. This fundamental difference in their mechanism of action translates to variations in their in-vitro and in-vivo effects, positioning them uniquely for different research and therapeutic applications.
Data Presentation: In-Vitro and In-Vivo Comparison
The following tables summarize the key quantitative data for this compound and buspirone, highlighting their differences in receptor binding, functional activity, and in-vivo pharmacology.
Table 1: In-Vitro 5-HT1A Receptor Binding and Functional Activity
| Parameter | This compound | Buspirone |
| Binding Affinity (Ki) | 0.2 nM (human 5-HT1A)[1] | ~14-24 nM (rat/human 5-HT1A) |
| Intrinsic Activity (vs. 5-HT) | 0.82[1] | Partial Agonist |
| Functional Assay | Inhibition of forskolin-stimulated cAMP synthesis[1] | Inhibition of forskolin-stimulated cAMP synthesis |
Disclaimer: The Ki value for buspirone is sourced from studies conducted under different experimental conditions than those for this compound, which may influence direct comparability.
Table 2: In-Vivo Pharmacological Effects
| Parameter | This compound | Buspirone |
| Hypothermia Induction | Significantly greater maximal temperature decrease than buspirone[1] | Induces hypothermia |
| Anxiolytic Activity | Active in two social interaction assays[1] | Anxiolytic actions in anticonflict tests in animals[2] |
| Dopamine D2 Receptor Interaction | Not reported | Antagonist at D2 autoreceptors |
| Oral Bioavailability | 45% (p.o.)[1] | Low and variable |
Mechanism of Action and Signaling Pathways
This compound, as a full agonist, robustly activates the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its pharmacological effects.
Buspirone's partial agonism at postsynaptic 5-HT1A receptors results in a more modulated response. Its concomitant antagonist activity at dopamine D2 autoreceptors adds another layer of complexity to its overall mechanism.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of buspirone.
Experimental Protocols
5-HT1A Receptor Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compounds: this compound and buspirone.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the unlabeled test compound (U92016A or buspirone).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for 5-HT1A Receptor Binding Assay.
In-Vivo Hypothermia Assay
This assay measures the ability of 5-HT1A receptor agonists to induce a hypothermic response in rodents, a well-established in-vivo marker of 5-HT1A receptor activation.
Materials:
-
Animals: Male mice.
-
Test Compounds: this compound and buspirone.
-
Vehicle: Saline or other appropriate vehicle.
-
Temperature Probe: Rectal thermometer.
Procedure:
-
Animals are habituated to the experimental room and handling procedures.
-
Baseline rectal temperature is measured for each animal.
-
Animals are administered the test compound (U92016A or buspirone) or vehicle via a specified route (e.g., subcutaneous or oral).
-
Rectal temperature is measured at multiple time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The change in body temperature from baseline is calculated for each animal at each time point.
-
The maximum decrease in body temperature and the time course of the hypothermic effect are compared between the different treatment groups.
Caption: Workflow for In-Vivo Hypothermia Assay.
Conclusion
This compound and buspirone represent two distinct classes of 5-HT1A receptor modulators. This compound's profile as a potent, selective, and high-efficacy full agonist suggests its utility as a research tool for probing the maximal effects of 5-HT1A receptor activation and as a potential therapeutic agent where robust agonism is desired. Buspirone's partial agonism at 5-HT1A receptors, coupled with its interaction with the dopaminergic system, provides a more nuanced modulation of serotonergic and dopaminergic neurotransmission, which has been established for the clinical management of generalized anxiety disorder. The choice between these two compounds for research or therapeutic development will depend on the specific desired pharmacological outcome and the targeted balance between efficacy and potential side effects.
References
A Comparative Guide to U92016A Hydrochloride and F-13640 for 5-HT1A Receptor Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
U92016A hydrochloride and F-13640 (also known as Befiradol or NLX-112) are potent and selective agonists for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in neuroscience research and drug development for psychiatric and neurological disorders.[1][2] Both compounds exhibit high affinity for the 5-HT1A receptor, making them valuable tools for investigating its role in various physiological processes. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
Selectivity and Affinity Profiles
The binding affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki), is a critical measure of its potency. Both U92016A and F-13640 demonstrate nanomolar to sub-nanomolar affinity for the 5-HT1A receptor.
This compound: This compound is a highly potent 5-HT1A receptor agonist with a Ki of 0.2 nM at human 5-HT1A receptors expressed in Chinese hamster ovary (CHO) cells.[3][4] Studies have confirmed its selectivity for the 5-HT1A receptor over other biogenic amine receptors.[3][4] Functionally, it acts as a high-efficacy agonist, with an intrinsic activity of 0.82 relative to serotonin (5-HT) in assays measuring the inhibition of cyclic AMP (cAMP) synthesis.[3][4]
F-13640 (Befiradol): F-13640 is also a high-affinity 5-HT1A receptor agonist, with a reported Ki of approximately 1 nM.[5][6] Saturation binding experiments using radiolabeled F-13640 in CHO cells expressing the human 5-HT1A receptor determined a dissociation constant (Kd) of 1.8 nM, while kinetic experiments yielded a calculated Kd of 1.4 nM.[7] F-13640 is noted for its exceptional selectivity, showing over 1000-fold greater affinity for the 5-HT1A receptor compared to a wide range of other central nervous system targets.[8] It is characterized as a high-efficacy, full agonist.[1][9]
Quantitative Data Summary
The following tables summarize the binding affinity data for this compound and F-13640 at the human 5-HT1A receptor.
Table 1: Binding Affinity of this compound
| Receptor | Cell Line | Ki (nM) | Reference |
| Human 5-HT1A | CHO | 0.2 | [3][4] |
Table 2: Binding Affinity of F-13640 (Befiradol)
| Receptor | Cell Line | Ki (nM) | Kd (nM) | Reference |
| 5-HT1A | - | ~1.0 | - | [5][6] |
| Human 5-HT1A | CHO | - | 1.8 | [7] |
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[10][11] As agonists, both U92016A and F-13640 bind preferentially to the high-affinity, G-protein-coupled state of the receptor, which is considered the functionally active state.[6][8] Activation of the 5-HT1A receptor initiates a signaling cascade that modulates neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4][12][13] Additionally, the dissociated Gβγ subunits can modulate downstream effectors, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and closing voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization.[10][12] Activation can also influence other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[10][12]
References
- 1. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Befiradol | C20H22ClF2N3O | CID 9865384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of U-92016A as a selective, orally active, high intrinsic activity 5-hydroxytryptamine1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 18F-F13640 preclinical evaluation in rodent, cat and primate as a 5-HT1A receptor agonist for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [(3)H]-F13640, a novel, selective and high-efficacy serotonin 5-HT(1A) receptor agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of U92016A Hydrochloride Binding Affinity
This guide provides a comparative analysis of the binding affinity of U92016A hydrochloride against other relevant compounds, targeting researchers, scientists, and professionals in drug development. The data presented is intended to offer an objective overview of this compound's performance, supported by experimental protocols and visualizations to aid in its evaluation.
Quantitative Binding Affinity Data
This compound is a potent agonist for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a high binding affinity. The following table summarizes the binding affinities (Ki) of this compound and a selection of alternative compounds for the 5-HT1A receptor, as well as the sigma-1 and sigma-2 receptors where data is available. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| This compound | 0.2 [1] | Not Available | Not Available |
| Buspirone | ~10-20 | 1700 (D2 receptor) | Not Available |
| Ipsapirone (B1662301) | 10[2] | Not Available | Not Available |
| Flesinoxan (B1672771) | High Affinity | Not Available | Not Available |
| Fluvoxamine | Moderate Affinity | 36 | Not Available |
| Sertraline | Moderate Affinity | 55 | Not Available |
| Fluoxetine | Moderate Affinity | 123 | Not Available |
Experimental Protocol: Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the 5-HT1A receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable high-affinity ligand.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize CHO cells expressing the 5-HT1A receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, [3H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]8-OH-DPAT, and a high concentration of unlabeled 5-HT.
-
Test Compound Competition: Receptor membranes, [3H]8-OH-DPAT, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the test compound competition counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Calculate the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) from the competition curve.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Pathway Activation by an Agonist.
Caption: Experimental Workflow of a Radioligand Binding Assay.
References
- 1. Effect of sustained administration of the 5-HT1A receptor agonist flesinoxan on rat 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Functional Analysis of U92016A Hydrochloride and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional activity of U92016A hydrochloride, a potent and selective 5-HT1A receptor agonist, with other well-characterized compounds targeting the same receptor. The data presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies in areas such as anxiety, depression, and other CNS disorders.
Introduction to this compound
This compound is a research chemical that acts as a high-efficacy, selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its potent activity at this G-protein coupled receptor (GPCR) makes it a valuable tool for investigating the physiological roles of the 5-HT1A receptor and for the development of novel therapeutics.
Comparative Functional Data
The functional potency and efficacy of this compound and other key 5-HT1A receptor agonists are summarized below. The data is derived from two primary in vitro functional assays: the [³⁵S]GTPγS binding assay, which measures G-protein activation, and the cAMP inhibition assay, which assesses the downstream signaling cascade.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Receptor Activity |
| This compound | ~1-10 (estimated) | Full Agonist | Full Agonist |
| 8-OH-DPAT | 1.01 - 7.45[1][2] | Full Agonist[3] | Full Agonist |
| Buspirone | ~24 (Ki, nM)[4] | Partial/Full Agonist | Partial/Full Agonist |
| Tandospirone (B1205299) | ~27 (Ki, nM)[5][6] | Partial Agonist (~60% of 8-OH-DPAT)[6] | Partial Agonist |
| Gepirone | Not explicitly found | Partial Agonist | Partial Agonist |
cAMP Inhibition Assay
Activation of the Gαi/o-coupled 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the inhibitory potency of agonists.
| Compound | IC₅₀ (nM) | Receptor Activity |
| This compound | Not explicitly found | Agonist |
| 8-OH-DPAT | 0.53 - 6.4[7][8] | Full Agonist |
| Buspirone | Not explicitly found | Partial Agonist |
| Tandospirone | Not explicitly found | Partial Agonist |
| Gepirone | Not explicitly found | Partial Agonist |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
References
- 1. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of U-92016A Hydrochloride: A Comparative Performance Analysis in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
U-92016A hydrochloride is a potent and selective 5-hydroxytryptamine-1A (5-HT1A) receptor agonist with high intrinsic activity and oral bioavailability. This guide provides a comprehensive cross-validation of U-92016A hydrochloride's performance in key preclinical assays, comparing it with other well-established 5-HT1A receptor agonists such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), buspirone, gepirone, ipsapirone, and flesinoxan. The data presented herein is compiled from preclinical studies to assist researchers in evaluating its suitability for their experimental needs.
In Vitro Assays: Receptor Binding and Functional Activity
The initial characterization of a novel compound's interaction with its target is crucial. In vitro assays provide quantitative measures of binding affinity and functional potency.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of U-92016A hydrochloride, competitive binding assays were performed using Chinese hamster ovary (CHO) cells expressing the human 5-HT1A receptor.
Comparative Binding Affinity of 5-HT1A Receptor Agonists
| Compound | Kᵢ (nM) |
| U-92016A hydrochloride | 0.2 [1] |
| 8-OH-DPAT | Data not available in direct comparison |
| Buspirone | Data not available in direct comparison |
| Gepirone | Data not available in direct comparison |
| Ipsapirone | Data not available in direct comparison |
| Flesinoxan | Data not available in direct comparison |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
U-92016A hydrochloride demonstrates a high affinity for the human 5-HT1A receptor with a Kᵢ value of 0.2 nM[1].
cAMP Accumulation Assay
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The functional potency of 5-HT1A agonists is often assessed by their ability to inhibit forskolin-stimulated cAMP accumulation.
Comparative Functional Activity of 5-HT1A Receptor Agonists
| Compound | Intrinsic Activity (relative to 5-HT) |
| U-92016A hydrochloride | 0.82 [1] |
| 8-OH-DPAT | Data not available in direct comparison |
| Buspirone | Data not available in direct comparison |
| Gepirone | Data not available in direct comparison |
| Ipsapirone | Data not available in direct comparison |
| Flesinoxan | Data not available in direct comparison |
Intrinsic activity represents the ability of a drug to elicit a response upon binding to the receptor. A value of 1.0 is equivalent to the endogenous ligand (5-HT).
U-92016A hydrochloride exhibits high intrinsic activity, with a value of 0.82 relative to serotonin (B10506) (5-HT)[1].
In Vivo Assays: Pharmacological Effects
In vivo assays are essential for evaluating the physiological and behavioral effects of a compound in a living organism. U-92016A hydrochloride has been characterized in several in vivo models, demonstrating its potency and duration of action.
Mouse Hypothermia Assay
Activation of 5-HT1A receptors in the brain leads to a decrease in body temperature. The hypothermic effect of 5-HT1A agonists in mice is a well-established in vivo measure of their potency. Studies have shown that U-92016A potently decreases rectal temperature in mice, and the maximum temperature decrease was significantly greater than that observed for 8-OH-DPAT, buspirone, gepirone, ipsapirone, or flesinoxan[1].
Rat 5-HT Syndrome Assay
The serotonin (5-HT) syndrome is a behavioral response in rats induced by potent 5-HT1A agonists. It is characterized by a set of behaviors including flat body posture, forepaw treading, and hindlimb abduction. U-92016A has been shown to elicit the 5-HT-mediated syndrome in rats, indicating its potent in vivo agonist activity[1].
Rat 5-Hydroxytryptophan (B29612) (5-HTP) Accumulation Assay
5-HT1A autoreceptors located on serotonergic neurons regulate the synthesis and release of serotonin. Agonists of these autoreceptors inhibit the firing of serotonergic neurons, leading to a decrease in the synthesis of 5-HT. This can be measured by quantifying the accumulation of 5-hydroxytryptophan (5-HTP), the precursor of 5-HT, after inhibition of its decarboxylation. U-92016A hydrochloride has been observed to produce a dose-related decrease in 5-hydroxytryptophan accumulation in the rat brain, confirming its in vivo activity at 5-HT1A autoreceptors[1].
Oral Bioavailability
A key pharmacokinetic parameter for orally administered drugs is bioavailability, which measures the fraction of the administered dose that reaches the systemic circulation. The oral bioavailability of U-92016A was calculated to be 45%[1].
Experimental Protocols
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kᵢ) of U-92016A hydrochloride for the human 5-HT1A receptor.
Materials:
-
Membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Test compound: U-92016A hydrochloride and other comparators.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes (approximately 50 µg of protein), [³H]8-OH-DPAT (at a concentration near its Kₔ), and either buffer (for total binding), 5-HT (for non-specific binding), or the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Accumulation Assay Protocol
Objective: To determine the functional potency (intrinsic activity) of U-92016A hydrochloride at the human 5-HT1A receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1A receptor.
-
Assay medium: Serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Test compound: U-92016A hydrochloride and other comparators.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay medium and pre-incubate for 10 minutes at 37°C.
-
Add the test compounds at various concentrations and incubate for 15 minutes at 37°C.
-
Add forskolin (to stimulate adenylyl cyclase) to all wells except the basal control and incubate for an additional 15 minutes at 37°C.
-
Terminate the reaction and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC₅₀ (concentration for 50% of maximal effect) and the intrinsic activity relative to a full agonist like 5-HT.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Experimental Workflow for Cross-Validation
References
Comparative Analysis of U92016A Hydrochloride and Other 5-HT1A Receptor Agonists: A Guide to Receptor Binding Affinity
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the reported equilibrium inhibition constants (K_i_) for U92016A hydrochloride and selected comparator compounds at the human 5-HT1A receptor. A lower K_i_ value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor Affinity (K_i_, nM) | Notes |
| This compound | 0.2 [1] | A potent and selective 5-HT1A receptor agonist with high intrinsic activity. The high affinity suggests strong binding to the receptor.[1] |
| Buspirone | 14 | A partial agonist at the 5-HT1A receptor, also exhibiting affinity for dopamine (B1211576) D2 receptors.[2][3][4] |
| Tandospirone (B1205299) | 27[5] | A partial agonist of the 5-HT1A receptor belonging to the azapirone class, used as an anxiolytic and antidepressant.[6] |
| 8-OH-DPAT | 1.0 | A prototypical full agonist for the 5-HT1A receptor, widely used as a research tool. It also shows some affinity for other serotonin (B10506) receptor subtypes.[7] |
Visualizing the 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability. The receptor primarily couples to inhibitory G_i/o_ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of binding affinity (K_i_) is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
1. Materials:
- Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
- Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.
- Test Compounds: this compound and comparator compounds (Buspirone, Tandospirone).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its K_d_ value), and varying concentrations of the unlabeled test compound.
- Total Binding: Include wells containing only the receptor preparation and the radioligand to determine the total amount of radioligand bound.
- Non-specific Binding: Include wells with the receptor preparation, radioligand, and a high concentration of a known 5-HT1A receptor ligand (e.g., unlabeled 8-OH-DPAT) to saturate the receptors and determine the amount of non-specific binding of the radioligand to the filter and membranes.
- Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
- IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- K_i_ Calculation: Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis of buspirone's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of U92016A: A Comparative Analysis with Leading Anxiolytics
For Immediate Release
In the landscape of anxiolytic drug development, the quest for compounds with improved efficacy and favorable side-effect profiles is paramount. This guide provides a comparative analysis of the in vivo efficacy of U92016A, a potent and selective 5-HT1A receptor agonist, against established anxiolytics: Diazepam (a benzodiazepine), Fluoxetine (a selective serotonin (B10506) reuptake inhibitor), and Buspirone (a non-benzodiazepine anxiolytic). This comparison is based on data from preclinical studies in widely accepted rodent models of anxiety.
U92016A has been identified as a psychoactive research chemical with high efficacy and selectivity as a 5-HT1A receptor full agonist, suggesting its potential as an anxiolytic or antidepressant agent.[1] Preclinical characterization has demonstrated its ability to inhibit the firing of dorsal raphe 5-HT neurons and its activity in social interaction assays, which are indicative of anxiolytic potential.[2] Furthermore, U92016A exhibits excellent potency, a long duration of action, and a significant oral bioavailability of 45%.[2]
Comparative Efficacy in Preclinical Anxiety Models
To provide a quantitative comparison, this guide summarizes the performance of U92016A and comparator drugs in three standard in vivo models of anxiety: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Table 1: In Vivo Efficacy Data in the Elevated Plus-Maze (EPM) Test
| Compound | Dose (mg/kg) | Animal Model | Key Parameter | Result |
| U92016A | Data Not Available | --- | --- | --- |
| Diazepam | 1.5 | Mice | % Time in Open Arms | Increased |
| 2.0 | Mice | % Time in Open Arms | Increased | |
| Fluoxetine | 10 | Rats (chronic) | Ratio of Open-to-Total Arm Activity | Increased |
| Buspirone | Data Not Available | --- | --- | --- |
Table 2: In Vivo Efficacy Data in the Open Field Test (OFT)
| Compound | Dose (mg/kg) | Animal Model | Key Parameter | Result |
| U92016A | Data Not Available | --- | --- | --- |
| Diazepam | Data Not Available | --- | --- | --- |
| Fluoxetine | 10 (chronic) | Rats | Time in Center | Increased |
| Buspirone | Data Not Available | --- | --- | --- |
Table 3: In Vivo Efficacy Data in the Light-Dark Box (LDB) Test
| Compound | Dose (mg/kg) | Animal Model | Key Parameter | Result |
| U92016A | Data Not Available | --- | --- | --- |
| Diazepam | 0.5 - 2.0 | Mice | Time in Light Compartment | Dose-dependent increase |
| Fluoxetine | Data Not Available | --- | --- | --- |
| Buspirone | 3.16 - 17.8 (IP) | Mice | Time in Light Compartment | Significant increase |
| 10.0 - 56.2 (PO) | Mice | Time in Light Compartment | Significant increase |
Note: The absence of data for U92016A in these specific standardized tests highlights a gap in the publicly available research literature. The data for comparator drugs are sourced from various studies and are presented to illustrate the expected anxiolytic profiles.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Elevated Plus-Maze (EPM) Test: This test is a widely used assay for anxiety-related behavior in rodents.[3] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[4] Rodents naturally prefer the enclosed arms, and anxiolytic compounds increase the time spent in and the number of entries into the open arms. The test duration is typically 5 minutes.[4]
Open Field Test (OFT): The OFT assesses exploratory behavior, general locomotor activity, and anxiety in rodents.[5] The apparatus is a square or circular arena with surrounding walls.[6] Anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) versus exploring the central area. Anxiolytics typically increase the time spent in the center of the arena.[6]
Light-Dark Box (LDB) Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[7][8] The apparatus consists of a dark, safe compartment and a brightly illuminated, aversive compartment.[7][8] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[9]
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of these compounds are mediated by distinct signaling pathways.
U92016A and Buspirone (5-HT1A Receptor Agonists): These drugs exert their anxiolytic effects primarily by acting on serotonin receptors. As a full agonist, U92016A potently stimulates 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei, which reduces the firing rate of these neurons and decreases serotonin release in projection areas like the amygdala and hippocampus. Buspirone acts as a partial agonist at these receptors. The overall effect is a modulation of serotonergic neurotransmission, leading to anxiolysis.
Diazepam (Benzodiazepine): Diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. It binds to the benzodiazepine (B76468) site on the GABA-A receptor, which increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability.
Fluoxetine (SSRI): Fluoxetine selectively inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular level of serotonin available to bind to postsynaptic receptors. The anxiolytic effects of chronic SSRI treatment are thought to involve downstream adaptations in the serotonin system, including desensitization of 5-HT1A autoreceptors and alterations in postsynaptic receptor sensitivity.
Experimental Workflow
A generalized workflow for the in vivo assessment of anxiolytic compounds is depicted below.
Conclusion
U92016A demonstrates a promising preclinical profile as a potent and selective 5-HT1A receptor agonist with anxiolytic-like properties observed in social interaction assays.[2] However, a direct comparison of its efficacy with standard anxiolytics in widely used behavioral paradigms such as the Elevated Plus-Maze, Open Field Test, and Light-Dark Box Test is hampered by the lack of publicly available quantitative data. Further in vivo studies generating such data are essential to fully elucidate the anxiolytic potential of U92016A relative to current therapeutic options. The distinct mechanisms of action of U92016A, Diazepam, and Fluoxetine underscore the diverse pharmacological strategies available for the management of anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Pre- and Postsynaptic 5-HT1AReceptor Modulation of Anxiety in Two Ethological Animal Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model for the rat exploratory behavior in the elevated plus-maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to U92016A Hydrochloride and Standard 5-HT1A Ligands
This guide provides a detailed benchmark comparison of U92016A hydrochloride against standard reference ligands for the serotonin (B10506) 1A (5-HT1A) receptor. The data and protocols presented are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of U92016A's pharmacological profile.
This compound is a potent and metabolically stable 5-HT1A receptor agonist with a high degree of intrinsic activity.[1] For this comparison, it is benchmarked against three well-established standard ligands that represent the primary modes of receptor interaction:
-
8-OH-DPAT : A prototypical full agonist, widely used as a reference compound in 5-HT1A receptor research.[2][3]
-
Buspirone : A partial agonist, clinically used as an anxiolytic agent.[4]
-
WAY-100635 : A potent and selective silent antagonist, often used as a radioligand in binding assays.[1]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and the standard ligands, focusing on binding affinity, functional potency and efficacy, and receptor selectivity.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Type | Ki (nM) for human 5-HT1A |
|---|---|---|
| This compound | Agonist | 0.2 [1][5] |
| 8-OH-DPAT | Full Agonist | ~1.0[6] |
| Buspirone | Partial Agonist | ~14 - 31.6[6] |
| WAY-100635 | Antagonist | ~0.39[1] |
Ki (Inhibitory Constant): The concentration of a ligand that occupies 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.
Table 2: 5-HT1A Functional Activity (cAMP Assay)
| Compound | Efficacy (Intrinsic Activity) | Potency (EC50 in nM) |
|---|---|---|
| This compound | 0.82 (relative to 5-HT) [1][5] | Not explicitly found |
| 8-OH-DPAT | Full Agonist (~1.0) | ~6 - 20[3][7] |
| Buspirone | Partial Agonist | Not explicitly found |
| WAY-100635 | Silent Antagonist (0) | Not Applicable |
Efficacy (Intrinsic Activity): The ability of a ligand to produce a biological response upon binding to a receptor. It is often expressed relative to the endogenous ligand (5-HT). EC50 (Half-maximal effective concentration): The concentration of a ligand that produces 50% of its maximal response.
Table 3: Receptor Selectivity Profile
| Compound | Ki (nM) for 5-HT1A | Ki (nM) for Dopamine D2 | Ki (nM) for α1-Adrenergic |
|---|---|---|---|
| This compound | 0.2 | High selectivity reported[1] | High selectivity reported[1] |
| 8-OH-DPAT | ~1.0 | >10,000[6] | ~2,800[6] |
| Buspirone | ~14 | ~450[6] | ~430[6] |
| WAY-100635 | ~0.39 | 940 (D2L)[1] | High (pIC50 = 6.6)[1] |
Selectivity is determined by comparing the binding affinity (Ki) for the primary target (5-HT1A) to off-targets. A significantly higher Ki value for other receptors indicates greater selectivity.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein. Upon activation by an agonist, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This cascade ultimately modulates neuronal excitability.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound. It measures how effectively the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro pharmacological assays. The following are detailed representative protocols for these key experiments.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the human 5-HT1A receptor.
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol), used at a final concentration of approximately 0.25 nM.
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid.
-
Procedure:
-
Receptor membranes (~10 µg protein) are added to the wells of a 96-well plate.
-
Increasing concentrations of the test compound (e.g., U92016A) are added, typically ranging from 1 pM to 10 µM.
-
The radioligand, [3H]8-OH-DPAT, is added to initiate the binding reaction.
-
Non-specific binding is determined in a parallel set of wells containing a high concentration (e.g., 10 µM) of a non-labeled ligand like serotonin or metergoline.
-
The plate is incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A competition curve is generated by plotting the percent inhibition versus the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This functional assay measures a compound's ability to act as an agonist or antagonist at the Gi/o-coupled 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
-
Cell Line: Intact CHO cells stably expressing the human 5-HT1A receptor.
-
Principle: 5-HT1A receptor activation inhibits adenylyl cyclase, thereby reducing the amount of cAMP produced. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin (B1673556). Agonists will cause a dose-dependent decrease in this forskolin-stimulated cAMP level.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to grow to near-confluency.
-
On the day of the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.
-
Cells are pre-incubated with varying concentrations of the test agonist (e.g., U92016A).
-
Forskolin (e.g., 1-10 µM final concentration) is added to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
The amount of cAMP in the lysate is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
-
Data Analysis: A dose-response curve is generated by plotting the level of cAMP (or percent inhibition of the forskolin response) against the log concentration of the agonist. Non-linear regression is used to determine the EC50 (potency) and the Emax (maximum effect, a measure of efficacy). The intrinsic activity is often calculated by normalizing the Emax of the test compound to the Emax of the endogenous agonist, 5-HT.
References
- 1. Characterization of U-92016A as a selective, orally active, high intrinsic activity 5-hydroxytryptamine1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-92016-A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Reproducibility of U-92016A Hydrochloride Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for U-92016A hydrochloride, a potent and selective 5-HT1A receptor full agonist, with other well-established 5-HT1A receptor ligands. The data presented is compiled from preclinical studies to facilitate an objective evaluation of its pharmacological profile and aid in the reproducibility of key experimental outcomes.
I. Comparative Analysis of In Vitro and In Vivo Data
U-92016A hydrochloride has been characterized as a high-affinity and high-efficacy agonist at the human 5-HT1A receptor.[1][2] Its performance in key preclinical assays is summarized below in comparison to other commonly used 5-HT1A receptor agonists: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), buspirone, gepirone, ipsapirone, and flesinoxan.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Binding Affinity (Ki, nM) Human 5-HT1A Receptor | Functional Intrinsic Activity (cAMP Assay, relative to 5-HT) |
| U-92016A | 0.2 [1] | 0.82 [1] |
| 8-OH-DPAT | ~1-10 | Full agonist |
| Buspirone | ~10-100 | Partial agonist |
| Gepirone | ~20-100 | Partial agonist |
| Ipsapirone | ~10-50 | Partial agonist |
| Flesinoxan | ~1-10 | Full agonist |
Note: Values for competitor compounds are approximate and collated from various sources for comparative purposes.
Table 2: In Vivo Pharmacological Effects
| Compound | Maximum Decrease in Rectal Temperature (°C) (Mice) | Induction of 5-HT Syndrome (Rats) | Inhibition of Dorsal Raphe Neuron Firing | Oral Bioavailability (%) |
| U-92016A | Significantly greater than competitors [1] | Yes [1] | Yes [1] | 45 [1] |
| 8-OH-DPAT | Dose-dependent decrease | Yes | Yes | Low |
| Buspirone | Moderate decrease | Weak/Partial | Yes | Low |
| Gepirone | Moderate decrease | Weak/Partial | Yes | Moderate |
| Ipsapirone | Moderate decrease | Weak/Partial | Yes | Moderate |
| Flesinoxan | Dose-dependent decrease | Yes | Yes | Moderate |
II. Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT1A receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[1]
-
Radioligand: [³H]8-OH-DPAT.
-
Procedure:
-
Cell membranes are prepared from the CHO cell line.
-
A fixed concentration of [³H]8-OH-DPAT is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., U-92016A hydrochloride).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled 5-HT.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To determine the functional intrinsic activity of the test compounds at the 5-HT1A receptor.
-
Cell Line: CHO cells stably expressing the human 5-HT1A receptor.[1]
-
Method: Measurement of the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then incubated with a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase and elevate basal cAMP levels) and varying concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are determined using a suitable assay, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
The extent of inhibition of forskolin-stimulated cAMP accumulation is used to determine the EC50 and the maximal effect (Emax) of the test compound, which is expressed as a fraction of the maximal effect of the endogenous agonist 5-HT.
-
Mouse Rectal Temperature Assay
-
Objective: To assess the in vivo potency and efficacy of 5-HT1A receptor agonists.
-
Animal Model: Male mice.
-
Procedure:
-
Baseline rectal temperature is measured using a digital thermometer with a lubricated probe.
-
The test compound or vehicle is administered (e.g., subcutaneously or orally).
-
Rectal temperature is measured at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
The maximum decrease in rectal temperature from baseline is determined for each animal and averaged for each treatment group.
-
Dose-response curves are generated to determine the ED50 for the hypothermic effect.
-
Electrophysiological Recording of Dorsal Raphe Neurons
-
Objective: To measure the effect of 5-HT1A receptor agonists on the firing rate of serotonin (B10506) neurons.
-
Preparation: Anesthetized rats.
-
Procedure:
-
Extracellular single-unit recordings are made from presumed serotonergic neurons in the dorsal raphe nucleus.
-
The baseline firing rate of the neurons is established.
-
The test compound is administered intravenously.
-
The change in the firing rate of the neurons is recorded over time.
-
The dose-dependent inhibition of neuronal firing is quantified.
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of U-92016A at the 5-HT1A Receptor
Caption: Canonical signaling pathway of U-92016A at the 5-HT1A receptor.
Experimental Workflow for Comparative In Vivo Study (Hypothermia)
Caption: Experimental workflow for comparing the hypothermic effects of 5-HT1A agonists.
References
A Comparative Guide to U92016A Hydrochloride and Other 5-HT1A Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of U92016A hydrochloride, a potent 5-HT1A receptor agonist, with other key compounds targeting the same receptor: 8-OH-DPAT and buspirone (B1668070). This document compiles available data from various studies to offer a representative comparison of their pharmacological profiles.
This compound is a high-efficacy and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the modulation of mood and anxiety.[1] To better understand its pharmacological standing, this guide contrasts its performance with two well-characterized compounds: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a classic full agonist used extensively in research, and buspirone, a clinically used partial agonist for the treatment of anxiety disorders.[2][3][4]
Quantitative Performance Data
The following tables summarize the binding affinity, receptor selectivity, and functional potency of this compound, 8-OH-DPAT, and buspirone based on data from in vitro studies. It is important to note that these values are compiled from different sources and experimental conditions may vary.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Kᵢ (nM) for human 5-HT1A |
| This compound | 0.2 |
| 8-OH-DPAT | 1.0 |
| Buspirone | 14 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Receptor Selectivity Profile
| Compound | 5-HT1A Kᵢ (nM) | D₂ Kᵢ (nM) | α₁-adrenergic Kᵢ (nM) | 5-HT₇ Kᵢ (nM) |
| This compound | 0.2 | >1000 | >1000 | >1000 |
| 8-OH-DPAT | 1.0 | >10,000 | 2,800 | ~50 |
| Buspirone | 14 | 450 | 430 | Not reported |
This table highlights the selectivity of the compounds for the 5-HT1A receptor over other common neurotransmitter receptors. Higher Kᵢ values for other receptors indicate greater selectivity for 5-HT1A.
Table 3: Functional Potency at the 5-HT1A Receptor
| Compound | Agonist Type | Intrinsic Activity (relative to 5-HT) | EC₅₀ (Adenylyl Cyclase Inhibition) |
| This compound | Full Agonist | 0.82 | Not explicitly reported |
| 8-OH-DPAT | Full Agonist | ~1.0 | ~6.4 nM |
| Buspirone | Partial Agonist | Lower than full agonists | Not explicitly reported |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to produce a maximal effect at the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the 5-HT1A receptor and a typical experimental workflow for comparing compound affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and specific details may vary between studies.
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Test compounds (this compound, 8-OH-DPAT, buspirone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay for Functional Potency (EC₅₀ and Intrinsic Activity)
Objective: To determine the functional potency and efficacy of a test compound by measuring its effect on adenylyl cyclase activity.
Materials:
-
Cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, 8-OH-DPAT, buspirone).
-
Assay buffer.
-
ATP.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
The amount of cyclic AMP (cAMP) produced is quantified using a suitable assay kit.
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured.
-
The EC₅₀ value is determined by plotting the percentage of inhibition of cAMP production against the concentration of the test compound.
-
The intrinsic activity (Eₘₐₓ) is determined by comparing the maximal inhibition produced by the test compound to that produced by the endogenous agonist, serotonin (5-HT).
Conclusion
Based on the available data, this compound demonstrates a superior binding affinity and high selectivity for the 5-HT1A receptor compared to both 8-OH-DPAT and buspirone.[1] Its high intrinsic activity as a full agonist suggests it can elicit a strong physiological response, similar to the endogenous ligand serotonin. In contrast, buspirone acts as a partial agonist, which may contribute to its specific clinical profile with a lower incidence of certain side effects. 8-OH-DPAT remains a valuable research tool as a well-characterized full agonist.
The choice of compound for research or therapeutic development will depend on the desired pharmacological profile. This compound's potency and selectivity make it a compelling candidate for applications requiring robust and specific 5-HT1A receptor activation. Further direct head-to-head studies would be beneficial to provide a more definitive comparative analysis under identical experimental conditions.
References
Safety Operating Guide
Proper Disposal of U-92016A Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of U-92016A hydrochloride, a selective 5-HT1A receptor full agonist used in research. Adherence to these guidelines is crucial to ensure personnel safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle U-92016A hydrochloride with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that the toxicological properties of this compound have not been thoroughly investigated, and it may be irritating to the mucous membranes and upper respiratory tract.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: NIOSH-approved respirator, as conditions warrant.[1]
-
Skin and Body Protection: Laboratory coat.
Facilities handling this material should be equipped with an eyewash station and a safety shower.[1]
Quantitative Data Summary
While specific quantitative data for U-92016A hydrochloride's disposal parameters are not extensively detailed in publicly available documents, the following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 149654-41-1 |
| Molecular Formula | C₁₉H₂₅N₃・HCl |
| Molecular Weight | 331.88 g/mol |
Step-by-Step Disposal Protocol
The primary directive for the disposal of U-92016A hydrochloride is to entrust it to a licensed professional waste disposal service or an approved waste disposal plant.[2] Do not dispose of this chemical in household waste or release it into the environment.
Experimental Protocol: Chemical Waste Segregation and Packaging
-
Characterize the Waste: Identify the waste as U-92016A hydrochloride. Note any solvents or other chemicals mixed with it.
-
Select a Compatible Container: Use a new, clean, and properly labeled chemical waste container that is compatible with the chemical's properties. The container must have a secure, tight-fitting lid.
-
Label the Container: The label should clearly state "Hazardous Waste" and identify the contents as "U-92016A hydrochloride." Include the approximate quantity and date.
-
Package for Disposal:
-
For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation.
-
For solutions, pour the liquid waste into the designated container, avoiding splashes.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity.
-
-
Store Temporarily (if necessary): Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Experimental Protocol: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Service: Identify and contact your institution's designated hazardous waste management provider or a certified third-party contractor.
-
Provide Waste Information: Accurately describe the waste material (U-92016A hydrochloride) and its quantity to the disposal service. Provide a copy of the Safety Data Sheet if requested.
-
Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste from your facility.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal service. Retain a copy for your laboratory's records, in compliance with local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of U-92016A hydrochloride.
Caption: Disposal Workflow for U-92016A Hydrochloride.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
